molecular formula C9H12N2O3 B1621787 2-(4-Hydroxyphenoxy)propionic acid hydrazide CAS No. 845879-32-5

2-(4-Hydroxyphenoxy)propionic acid hydrazide

Cat. No.: B1621787
CAS No.: 845879-32-5
M. Wt: 196.2 g/mol
InChI Key: XKBOJHNDQRJZKN-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenoxy)propionic acid hydrazide is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-hydroxyphenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-6(9(13)11-10)14-8-4-2-7(12)3-5-8/h2-6,12H,10H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBOJHNDQRJZKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375725
Record name 2-(4-hydroxyphenoxy)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845879-32-5
Record name 2-(4-hydroxyphenoxy)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(4-Hydroxyphenoxy)propionic acid hydrazide CAS 845879-32-5 properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Hydroxyphenoxy)propionic acid hydrazide (CAS 845879-32-5) is a specialized chiral building block primarily utilized in the agrochemical and pharmaceutical sectors. It serves as a critical intermediate in the synthesis of aryloxyphenoxypropionate herbicides (the "fop" class), which function as Acetyl-CoA Carboxylase (ACCase) inhibitors. Additionally, its hydrazide functional group makes it a versatile scaffold for generating bioactive heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, often explored for antimicrobial and anti-inflammatory properties.

This guide details the physicochemical profile, synthetic pathways, and application logic for researchers utilizing this compound in drug discovery and pesticide development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Nomenclature & Identification
ParameterDetail
CAS Number 845879-32-5
IUPAC Name 2-(4-Hydroxyphenoxy)propanehydrazide
Common Synonyms 2-(4-Hydroxyphenoxy)propionic hydrazide; HPOPA-Hydrazide
Molecular Formula C

H

N

O

Molecular Weight 196.20 g/mol
SMILES CC(OC1=CC=C(O)C=C1)C(=O)NN
InChI Key XKBOJHNDQRJZKN-UHFFFAOYSA-N
Physical Properties
PropertyValue / DescriptionNote
Physical State Solid (Crystalline powder)Typically white to off-white.
Melting Point >140°C (Estimated)Experimental value not standardized in public literature. Parent acid melts at ~145-148°C; hydrazides typically exhibit higher MPs due to intermolecular H-bonding.
Solubility Soluble: DMSO, DMF, Methanol, EthanolSparingly Soluble: Water, DichloromethanePhenolic -OH and Hydrazide -NHNH

confer polarity.
pKa (Predicted) ~9.8 (Phenolic -OH)~3.0 (Hydrazide conjugate acid)Amphoteric character due to phenol (acidic) and hydrazide (basic).

Synthetic Pathways & Reaction Mechanisms

The synthesis of CAS 845879-32-5 typically follows a two-stage workflow starting from hydroquinone. The critical control point is the regioselectivity during the initial alkylation to prevent bis-alkylation.

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Hydroquinone Hydroquinone (1,4-Benzenediol) Intermediate Ethyl 2-(4-hydroxyphenoxy)propionate (Ester Intermediate) Hydroquinone->Intermediate Step 1: Williamson Ether Synthesis (Reflux, 6-8h) EthylChloroprop Ethyl 2-chloropropionate (Alkylating Agent) EthylChloroprop->Intermediate Base Base (K2CO3) Solvent (MeCN) Base->Intermediate Product 2-(4-Hydroxyphenoxy) propionic acid hydrazide (CAS 845879-32-5) Intermediate->Product Step 2: Hydrazinolysis (EtOH Reflux, 3-5h) Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Product

Figure 1: Synthetic route from hydroquinone to the target hydrazide.

Detailed Protocol

Step 1: Mono-alkylation (Etherification)

  • Reagents: Hydroquinone (1.0 eq), Ethyl 2-chloropropionate (1.0-1.1 eq), Potassium Carbonate (2.0 eq).

  • Solvent: Acetonitrile or Acetone.

  • Mechanism: S

    
    2 nucleophilic substitution.
    
  • Critical Control: Use excess hydroquinone or slow addition of the propionate to minimize formation of the bis-alkyated byproduct (ethyl 2,2'-(1,4-phenylenebis(oxy))dipropionate).

Step 2: Hydrazinolysis

  • Reagents: Ethyl 2-(4-hydroxyphenoxy)propionate (Intermediate), Hydrazine Hydrate (80%, 3.0-5.0 eq).

  • Solvent: Ethanol (Absolute).

  • Conditions: Reflux for 3–5 hours.

  • Workup: Cool reaction mixture. The hydrazide product often precipitates directly. Filter, wash with cold ethanol, and recrystallize from ethanol/water if necessary.

  • Validation: Disappearance of the ester carbonyl peak (~1730 cm

    
    ) and appearance of amide/hydrazide peaks in IR.
    

Functional Applications & Logic

Agrochemical Scaffold (Herbicides)

This compound is a structural analog to the "fop" herbicides (e.g., Fenoxaprop , Quizalofop ).

  • Mechanism: These herbicides inhibit ACCase in grasses (Gramineae) but not broadleaf plants.

  • Role of Hydrazide: While commercial herbicides are usually esters, the hydrazide is used in research to synthesize novel heterocyclic derivatives (e.g., 1,2,4-triazole-3-thiones) to modify lipophilicity (LogP) and metabolic stability, potentially overcoming resistance in weeds.

Pharmaceutical Pharmacophore

The hydrazide moiety (-CONHNH


) is a "privileged structure" in medicinal chemistry.
  • Schiff Bases: Reaction with aldehydes yields hydrazones (Schiff bases), which are extensively screened for antimicrobial and antitubercular activity.

  • Cyclization: Precursor to 1,3,4-oxadiazoles (via reaction with POCl

    
     or carboxylic acids), known for anti-inflammatory (COX-2 inhibition) and anticancer properties.
    
Downstream Derivatization Logic

Applications Hydrazide CAS 845879-32-5 (Hydrazide Scaffold) Aldehyde + Aldehydes (R-CHO) Hydrazide->Aldehyde CS2 + CS2 / KOH Hydrazide->CS2 Acid + Carboxylic Acids / POCl3 Hydrazide->Acid SchiffBase Hydrazones (Schiff Bases) (Antimicrobial/Antiviral) Aldehyde->SchiffBase Triazole 1,2,4-Triazole-3-thiones (Antifungal/Herbicidal) CS2->Triazole Oxadiazole 1,3,4-Oxadiazoles (Anti-inflammatory/COX-2) Acid->Oxadiazole

Figure 2: Chemical diversity generation from the hydrazide core.

Analytical Characterization

To validate the identity of CAS 845879-32-5, the following spectral features must be confirmed.

Spectroscopic Markers
TechniqueSignalAssignment
IR (KBr) 3300–3450 cm

N-H stretching (Primary & Secondary amine)
3200 cm

(broad)
Phenolic O-H stretch
1650–1680 cm

C=O stretch (Amide I band)
~1230 cm

C-O-C asymmetric stretch (Aryl ether)

H NMR
(DMSO-d

)

9.0–9.5 (s, 1H)
Phenolic -OH

8.5–9.0 (s, 1H)
Amide -NH-

6.6–6.8 (m, 4H)
Aromatic protons (1,4-disubstituted benzene)

4.5 (q, 1H)
Chiral methine (-CH-)

4.2 (br s, 2H)
Hydrazide -NH


1.4 (d, 3H)
Methyl group (-CH

)
HPLC Method (Generic)
  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: Acetonitrile : Water (0.1% H

    
    PO
    
    
    
    ) gradient (e.g., 10:90 to 90:10).
  • Detection: UV @ 280 nm (Phenolic absorption).

  • Retention: Hydrazide will elute earlier than the ethyl ester precursor due to higher polarity.

Safety & Handling (MSDS Summary)

GHS Classification: Warning (Irritant)[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[2]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation: Handle in a fume hood to avoid dust inhalation.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if possible, as hydrazides can oxidize over time.

References

  • PubChem. (n.d.). 2-(4-Hydroxyphenoxy)propionic acid.[1][3][4][5][6][7][8][9][10][11] National Library of Medicine. Retrieved from [Link]

  • Hu, H-F., et al. (2019). "A rapid throughput assay for screening (R)-2-(4-hydroxyphenoxy)propionic acid producing microbes." Journal of Microbiological Methods, 158, 44-51.[3] (Context for parent acid synthesis).

  • Wang, Y. (2020). "An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid." Chinese Journal of Chemical Engineering. (Context for precursor synthesis).

Sources

Technical Whitepaper: 2-(4-Hydroxyphenoxy)propanehydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Protocols, and Functional Utility

Executive Summary & Molecular Architecture

2-(4-Hydroxyphenoxy)propanehydrazide represents a bifunctional "privileged scaffold" bridging the gap between aryloxyphenoxypropionate herbicides (the "fops") and hydrazide-based pharmacophores used in antimicrobial and anti-inflammatory drug discovery.

Its chemical significance lies in its dual-reactivity:

  • The Phenolic Terminus: A nucleophilic handle allowing for further etherification or esterification, critical for extending lipophilicity or attaching targeting moieties.

  • The Hydrazide Terminus: A versatile electrophile/nucleophile hybrid capable of condensing into heterocycles (1,2,4-triazoles, 1,3,4-oxadiazoles) or forming Schiff bases.

1.1 Structural Specifications
PropertyDetail
IUPAC Name 2-(4-hydroxyphenoxy)propanehydrazide
Molecular Formula

Molecular Weight 196.20 g/mol
Chirality One stereocenter at C2 (Propyl backbone).[1][2][3] Note: Herbicide activity is often restricted to the (R)-enantiomer.[4]
Key Functional Groups Phenol (p-substituted), Ether (aryl-alkyl), Hydrazide (primary).
Synthetic Pathway & Mechanistic Logic

The synthesis requires a rigorous two-step protocol designed to maximize yield while suppressing the formation of the symmetric by-product, 1,4-bis(1-carboxyethoxy)benzene.

2.1 The "Mono-Alkylation" Challenge

The primary difficulty in synthesizing this molecule is the high reactivity of hydroquinone. Without kinetic control, the alkylating agent (Ethyl 2-chloropropionate) will react with both phenolic hydroxyls.

Control Strategy:

  • Stoichiometry: Use a 3:1 molar excess of hydroquinone relative to the alkyl halide.

  • Solvent Choice: Acetone or Acetonitrile (polar aprotic) favors the

    
     displacement.
    
  • Base Selection: Potassium Carbonate (

    
    ) provides a heterogeneous basic surface, moderating the deprotonation rate compared to soluble bases like NaOEt.
    
2.2 Reaction Workflow Diagram

SynthesisWorkflow HQ Hydroquinone (Excess) Base K2CO3 / Acetone Reflux 6-8h HQ->Base Alkyl Ethyl 2-chloropropionate Alkyl->Base Intermediate Ethyl 2-(4-hydroxyphenoxy) propionate Base->Intermediate Major Product (SN2) ByProduct Bis-alkylation Impurity Base->ByProduct Minor (<10%) Ethanol Ethanol Reflux 4h Intermediate->Ethanol Hydrazine Hydrazine Hydrate (NH2NH2•H2O) Hydrazine->Ethanol Final 2-(4-hydroxyphenoxy) propanehydrazide Ethanol->Final Nucleophilic Acyl Substitution

Figure 1: Synthetic workflow emphasizing the critical mono-alkylation step.

Detailed Experimental Protocols

Safety Note: Hydrazine hydrate is a potent carcinogen and reducing agent. All operations must be performed in a fume hood using nitrile gloves.

Protocol A: Synthesis of Ethyl 2-(4-hydroxyphenoxy)propionate (Intermediate)

Rationale: This step establishes the ether linkage.

  • Setup: Equip a 500mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Add Hydroquinone (33.0 g, 0.30 mol) and anhydrous

    
     (13.8 g, 0.10 mol) to Acetone (150 mL). Stir for 30 minutes at room temperature to initiate deprotonation.
    
  • Addition: Add Ethyl 2-chloropropionate (13.6 g, 0.10 mol) dropwise over 20 minutes.

  • Reaction: Reflux the mixture (

    
    ) for 8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the alkyl halide.
    
  • Workup:

    • Filter off the inorganic salts (

      
      ) while hot.
      
    • Evaporate the solvent under reduced pressure.

    • Purification (Critical): Dissolve the residue in water. Extract with Chloroform (

      
      ). The unreacted hydroquinone remains in the aqueous phase; the ester moves to the organic phase.
      
    • Dry organic layer over

      
       and concentrate.
      
    • Yield Expectation: 70-80% (Viscous oil or low-melting solid).

Protocol B: Hydrazinolysis to Final Product

Rationale: Converting the ester to the hydrazide via nucleophilic acyl substitution.

  • Setup: 250mL round-bottom flask.

  • Reagents: Dissolve the Intermediate Ester (0.05 mol) in absolute Ethanol (50 mL).

  • Addition: Add Hydrazine Hydrate (99%, 0.15 mol) slowly. Note: Excess hydrazine drives the equilibrium forward.

  • Reaction: Reflux for 4–6 hours.

  • Validation Point: The reaction is complete when the solution becomes clear and TLC shows a baseline spot (hydrazides are highly polar) compared to the mobile ester.

  • Isolation:

    • Cool the mixture to

      
       in an ice bath.
      
    • The hydrazide typically precipitates as a white/off-white solid.

    • Filter and wash with cold ethanol.

    • Recrystallization: Use Ethanol/Water (9:1) if purification is required.

Physicochemical Profiling & Validation

To ensure the integrity of the synthesized compound, the following parameters must be verified.

ParameterMethodExpected Observation
IR Spectroscopy KBr Pellet3300-3200 cm⁻¹: N-H stretch (doublet).1660-1680 cm⁻¹: Amide I (C=O). Distinct shift from Ester (1735 cm⁻¹).
¹H NMR DMSO-d₆δ 9.0-9.2: Broad singlet (CONH).δ 4.0-4.5: Broad signal (

).δ 6.6-6.8: Aromatic protons (Hydroquinone pattern).
Solubility VisualSoluble in DMSO, DMF, hot Ethanol. Insoluble in Hexane, cold Water.
Melting Point CapillaryTypically >120°C (Exact value depends on enantiopurity).
Reactivity & Derivatization Map

The hydrazide group is a "chemical chameleon," allowing the researcher to access diverse biological activities.

5.1 Pathway A: Schiff Base Formation (Antimicrobial)

Reacting the hydrazide with aromatic aldehydes yields hydrazones (Schiff bases). These derivatives often exhibit enhanced lipophilicity and target specific bacterial enzymes (e.g., Enoyl-ACP reductase).

5.2 Pathway B: Cyclization to Heterocycles (Agrochemical)
  • 1,3,4-Oxadiazoles: Reaction with

    
     in alcoholic KOH. Common in herbicidal chemistry.[4][5]
    
  • 1,2,4-Triazoles: Reaction with isothiocyanates followed by base-catalyzed cyclization.

ReactivityMap Core 2-(4-hydroxyphenoxy) propanehydrazide Schiff Acylhydrazones (Antimicrobial / Anti-TB) Core->Schiff Condensation Oxadiazole 1,3,4-Oxadiazole-2-thiol (Herbicidal / Antifungal) Core->Oxadiazole Cyclization Diacyl N,N'-Diacylhydrazines (Insecticidal precursors) Core->Diacyl Acetylation R_Aldehyde + Aryl Aldehyde (EtOH / cat. acid) R_Aldehyde->Schiff R_CS2 + CS2 / KOH R_CS2->Oxadiazole R_AC2O + Acetic Anhydride R_AC2O->Diacyl

Figure 2: Divergent synthesis pathways for pharmaceutical and agrochemical derivatization.

References
  • BenchChem. (2025).[5] (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate: Technical Synthesis and Applications. Retrieved from

  • National Institutes of Health (NIH). (2016). Biological Activities of Hydrazone Derivatives: A Review. PMC5459381. Retrieved from

  • ChemicalBook. (2023). Synthesis of Ethyl 2-(4-hydroxyphenoxy)propionate via Phase Transfer Catalysis.[6] Retrieved from

  • Popiolek, L. (2017). Hydrazide-hydrazones as potential antimicrobial agents: Overview of the synthetic strategies. Med. Chem. Res. Retrieved from

  • Google Patents. (2011). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.[3][7] Retrieved from

Sources

2-(4-Hydroxyphenoxy)propionic acid hydrazide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-(4-Hydroxyphenoxy)propionic Acid Hydrazide

Executive Summary

This compound (CAS 845879-32-5) represents a critical chiral scaffold in the synthesis of aryloxyphenoxypropionate herbicides and pharmacologically active heterocycles.[1] Characterized by a molecular weight of 196.20 g/mol and the formula C


H

N

O

, this compound serves as a bifunctional nucleophile.[1] It bridges the structural gap between simple phenolic acids and complex 1,2,4-triazole or 1,3,4-oxadiazole derivatives, which are highly valued for their antimicrobial and anti-inflammatory properties.[1]

This guide details the physicochemical specifications, synthetic pathways, and downstream applications of this molecule, providing researchers with a robust framework for its utilization in drug discovery and agrochemical development.[1]

Part 1: Molecular Identity & Physicochemical Specifications[1]

The precise characterization of this compound is fundamental for stoichiometric calculations in multi-step synthesis. The molecule features a propionic acid backbone substituted at the 2-position with a 4-hydroxyphenoxy group, terminating in a hydrazide functionality.[1][2]

Table 1: Core Physicochemical Data
PropertySpecification
Chemical Name 2-(4-Hydroxyphenoxy)propanoic acid hydrazide
CAS Number 845879-32-5
Molecular Formula C

H

N

O

Molecular Weight 196.20 g/mol
Monoisotopic Mass 196.0848 Da
Physical State Solid (White to off-white powder)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa (Predicted) Phenolic OH: ~10.0; Hydrazide NH: ~3.0 (conjugate acid)
Chirality Exists as (R)-enantiomer, (S)-enantiomer, or racemate depending on precursor

Technical Note on Chirality: The biological activity of aryloxyphenoxypropionates is often stereospecific. The (R)-enantiomer of the precursor acid (CAS 94050-90-5) is typically the bioactive form in herbicidal applications.[1] When synthesizing the hydrazide from the chiral ester, reaction conditions (temperature < 60°C) must be controlled to prevent racemization at the chiral center alpha to the carbonyl.[1]

Part 2: Synthetic Architecture

The synthesis of this compound typically follows a convergent pathway involving the etherification of hydroquinone followed by hydrazinolysis.[1]

Protocol: Step-wise Synthesis
  • Etherification (Precursor Synthesis):

    • Reagents: Hydroquinone (excess), Ethyl 2-bromopropionate (or Ethyl lactate via Mitsunobu), Potassium Carbonate (

      
      ).[1]
      
    • Solvent: Acetonitrile or DMF.[1]

    • Mechanism: S

      
      2 nucleophilic substitution.[1] Using excess hydroquinone minimizes the formation of the bis-substituted byproduct.[1]
      
    • Product: Ethyl 2-(4-hydroxyphenoxy)propionate.[1]

  • Hydrazinolysis (Target Synthesis):

    • Reagents: Ethyl 2-(4-hydroxyphenoxy)propionate, Hydrazine Hydrate (

      
      , 80-99%).[1]
      
    • Solvent: Absolute Ethanol.[1]

    • Conditions: Reflux for 4–6 hours.[1]

    • Purification: Cooling the reaction mixture typically precipitates the hydrazide.[1] Recrystallization from ethanol yields high purity.[1]

Visualizing the Synthetic Workflow

SynthesisPath HQ Hydroquinone INTER Ethyl 2-(4-hydroxyphenoxy)propionate (Intermediate Ester) HQ->INTER K2CO3, MeCN Reflux, SN2 EBP Ethyl 2-bromopropionate EBP->INTER TARGET 2-(4-Hydroxyphenoxy)propionic acid hydrazide (Target) INTER->TARGET EtOH, Reflux - EtOH HYD Hydrazine Hydrate HYD->TARGET Nucleophilic Acyl Substitution

Figure 1: Synthetic pathway from commodity chemicals to the target hydrazide via an ester intermediate.

Part 3: Application in Drug & Agrochemical Design

The hydrazide group is a versatile "chemical handle."[1] In drug discovery, this molecule acts as a precursor for constructing nitrogen-rich heterocycles, which serve as bioisosteres for carboxylic acids or esters, improving metabolic stability and lipophilicity.[1]

Key Derivatization Pathways
  • Schiff Base Formation (Hydrazones):

    • Reaction: Condensation with aromatic aldehydes.[1]

    • Utility: Screening for antimicrobial and antitubercular activity (e.g., inhibition of Enoyl-ACP reductase).[1]

  • 1,3,4-Oxadiazole Cyclization:

    • Reaction: Oxidative cyclization using POCl

      
       or Iodine.[1]
      
    • Utility: Anti-inflammatory agents (COX-2 inhibition potential).[1]

  • 1,2,4-Triazole Synthesis:

    • Reaction: Reaction with carbon disulfide (CS

      
      ) followed by hydrazine treatment.[1]
      
    • Utility: Antifungal agents (ergosterol biosynthesis inhibition).[1]

Visualizing the Derivatization Tree

Derivatization Core 2-(4-Hydroxyphenoxy)propionic acid hydrazide Hydrazone Arylidene Hydrazones (Schiff Bases) Core->Hydrazone Ar-CHO EtOH, cat. AcOH Oxadiazole 1,3,4-Oxadiazoles Core->Oxadiazole POCl3 or I2/K2CO3 Cyclodehydration Triazole 1,2,4-Triazoles Core->Triazole 1. CS2/KOH 2. N2H4 Thiadiazole 1,3,4-Thiadiazoles Core->Thiadiazole CS2, H2SO4 Cyclization

Figure 2: Divergent synthesis of pharmacologically active heterocycles from the hydrazide core.[1]

Part 4: Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectroscopic signals must be verified. Absence of the ethyl ester signals is the primary indicator of reaction completion.

Predicted NMR Profile (DMSO-d )
NucleusChemical Shift (

)
MultiplicityAssignment

H
9.20 – 9.40Singlet (Broad)-CONH- (Hydrazide amide proton)

H
8.80 – 9.00Singlet (Broad)-OH (Phenolic proton)

H
6.60 – 6.80Multiplet (AA'BB')Aromatic Protons (Phenoxy ring)

H
4.40 – 4.60Quartet (

Hz)
-CH- (Chiral center)

H
4.20 – 4.35Broad Singlet-NH

(Hydrazide terminal amine)

H
1.40 – 1.50Doublet (

Hz)
-CH

(Methyl group)

Validation Check:

  • Success: Appearance of the -NH

    
     broad singlet at ~4.2 ppm.[1]
    
  • Failure: Persistence of the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm) indicates incomplete hydrazinolysis.[1]

References

  • PubChem. (2025).[1][3][4] 2-(4-Hydroxyphenoxy)propionic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Rollas, S., & Küçükgüzel, Ş.[1] G. (2007).[1] Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939.[1] Retrieved from [Link][1]

Sources

Molecular Architecture of Aryloxyphenoxypropionates: Synthesis, Intermediates, and Mode of Action

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aryloxyphenoxypropionates (AOPPs), colloquially known as "Fops," represent a cornerstone class of acetyl-CoA carboxylase (ACCase) inhibitors used extensively in modern agriculture.[1][2][3][4][5][6] Functioning as graminicides, they exhibit high selectivity for monocotyledonous weeds within dicotyledonous crops. This technical guide dissects the AOPP scaffold from a medicinal chemistry perspective, detailing the stereoselective synthesis of key derivatives (e.g., Quizalofop-P-ethyl), the enzyme kinetics of ACCase inhibition, and the molecular basis of resistance. It is designed for researchers in agrochemical discovery and process chemistry.[7]

Structural Activity Relationship (SAR) & The Pharmacophore

The AOPP scaffold is a prime example of bioisosteric design, sharing structural homology with cyclohexanediones ("Dims") despite distinct chemical backbones. The general pharmacophore consists of three critical domains:

  • The Aryl Head (Distal Heterocycle): A substituted aromatic or heteroaromatic ring (e.g., pyridine, quinoxaline, benzoxazole).

    • Function: Dictates metabolic stability and lipophilicity. Electron-withdrawing groups (e.g., -Cl, -CF3) here often enhance potency.

  • The Phenoxy Bridge: A central phenyl ether linkage.

    • Function: Provides the necessary spatial geometry (approx. 110° bond angle) to fit the hydrophobic pocket of the ACCase carboxyltransferase domain.

  • The Propionate Tail (Chiral Center): A propionic acid moiety, typically esterified.

    • Stereochemistry: The biological activity resides almost exclusively in the (R)-enantiomer .

    • Prodrug Design: AOPPs are formulated as esters (ethyl, methyl, butyl) to facilitate cuticle penetration. Once inside the plant, cytosolic esterases hydrolyze the ester to the active acid form.

Table 1: Common AOPP Derivatives and Heterocyclic Cores
Common NameHeterocyclic Core (Aryl Head)Ester Group (Prodrug)Key Substituents
Quizalofop-P QuinoxalineEthyl6-chloro-2-quinoxaline
Fluazifop-P PyridineButyl5-trifluoromethyl-2-pyridine
Fenoxaprop-P BenzoxazoleEthyl6-chloro-benzoxazole
Cyhalofop Benzene (Fluorinated)Butyl3-fluoro-2-cyano-benzene
Diclofop Benzene (Chlorinated)Methyl2,4-dichloro-benzene

Mechanism of Action: ACCase Inhibition

AOPPs target the plastidic isoform of acetyl-CoA carboxylase (ACCase). In grasses (Poaceae), this enzyme is homomeric and eukaryotic-type, making it susceptible to inhibition. In dicots (broadleaf plants), the plastidic ACCase is heteromeric and prokaryotic-type, rendering them naturally resistant—a perfect selectivity filter.

The Biochemical Cascade
  • Inhibition: The AOPP acid binds reversibly to the Carboxyltransferase (CT) domain of ACCase.

  • Metabolic Block: This prevents the ATP-dependent carboxylation of Acetyl-CoA to Malonyl-CoA.

  • Lipid Starvation: Malonyl-CoA is the essential precursor for fatty acid elongation. Depletion halts the production of phospholipids required for cell membrane maintenance.

  • Cell Death: Membrane integrity fails, leading to electrolyte leakage and necrosis in meristematic tissues.

Visualization: ACCase Inhibition Pathway

ACCase_Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Carboxylation ACCase ACCase Enzyme (Homomeric Plastidic) ACCase->MalonylCoA Catalyzes AOPP AOPP Herbicide (Active Acid Form) AOPP->ACCase Inhibits (CT Domain) FattyAcids Fatty Acid Elongation MalonylCoA->FattyAcids Biosynthesis Membrane Cell Membrane Integrity FattyAcids->Membrane Maintains Necrosis Meristematic Necrosis (Plant Death) FattyAcids->Necrosis Failure leads to

Figure 1: Biological pathway showing the interruption of lipid biosynthesis by AOPP herbicides at the ACCase checkpoint.

Synthetic Strategies & Stereochemistry[4]

The synthesis of AOPPs requires high enantiopurity. The industry standard involves a convergent synthesis where the chiral center is introduced via a lactate derivative.

The Chiral Inversion Rule

To obtain the biologically active (R)-AOPP , chemists typically start with (S)-Lactate esters. The reaction proceeds via an


 mechanism, causing an inversion of configuration at the chiral center.
Case Study: Synthesis of Quizalofop-P-ethyl

This workflow demonstrates the coupling of a heterocyclic chloride with hydroquinone, followed by chiral alkylation.[7][8]

Step 1: Synthesis of the Heterocyclic Ether

Reagents: 2,6-Dichloroquinoxaline, Hydroquinone, Potassium Carbonate (


), DMF.
Mechanism:  Nucleophilic Aromatic Substitution (

). Protocol:
  • Dissolve hydroquinone (1.1 eq) in DMF.

  • Add

    
     (2.0 eq) to generate the phenoxide anion.
    
  • Slowly add 2,6-dichloroquinoxaline (1.0 eq) at 80°C.

  • The phenoxide attacks the 2-position of the quinoxaline (activated by ring nitrogens).

  • Product: 6-chloro-2-(4-hydroxyphenoxy)quinoxaline.[7][9]

Step 2: Stereoselective Alkylation

Reagents: Intermediate from Step 1, Ethyl (S)-2-((methylsulfonyl)oxy)propionate (Mesyl-Lactate),


, Acetonitrile.
Mechanism: 

Substitution with Inversion. Protocol:
  • Suspend the phenol intermediate in Acetonitrile.

  • Add

    
    .
    
  • Add the chiral mesylate (derived from (S)-ethyl lactate).

  • Reflux (approx. 80°C). The phenoxide attacks the chiral carbon, displacing the mesylate group.

  • Result: The (S)-center inverts to the (R)-center.

  • Product: Quizalofop-P-ethyl.

Visualization: Synthetic Workflow

Synthesis_Workflow Heterocycle 2,6-Dichloroquinoxaline Intermediate 6-chloro-2-(4-hydroxyphenoxy) quinoxaline Heterocycle->Intermediate K2CO3, DMF SNAr Hydroquinone Hydroquinone Hydroquinone->Intermediate Lactate (S)-Ethyl Lactate (Mesylate/Tosylate) Product Quizalofop-P-ethyl ((R)-Configuration) Lactate->Product + K2CO3, MeCN Intermediate->Product SN2 (Inversion)

Figure 2: Convergent synthetic route for Quizalofop-P-ethyl highlighting the SNAr and SN2 chiral inversion steps.

Advanced Experimental Protocols

Protocol A: Chiral Purity Determination via HPLC

To validate the success of the stereoselective synthesis, chiral HPLC is required.

  • Column: Chiralcel OD-H or equivalent (cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expectation: The (R)-enantiomer (active) typically elutes later than the (S)-enantiomer in this system, though standards must be run for confirmation. Enantiomeric Excess (

    
    ) should exceed 95% for high-grade technical material.
    
Protocol B: In Vitro ACCase Inhibition Assay

To verify biological activity without growing whole plants.

  • Enzyme Extraction: Isolate ACCase from fresh maize leaves (susceptible) and pea leaves (resistant control) using protein extraction buffer (50 mM Tricine-KOH, pH 8.0).

  • Reaction Mix:

    • Buffer (pH 8.0) containing ATP, MgCl2, NaHCO3 (with

      
      -bicarbonate).
      
    • Acetyl-CoA (substrate).[1][4][10]

    • Test compound (AOPP acid form) in varying concentrations (0.1 nM to 100 µM).

  • Incubation: 30°C for 20 minutes.

  • Termination: Add HCl to stop reaction and liberate unreacted

    
    .
    
  • Quantification: Dry the sample and measure acid-stable

    
     (Malonyl-CoA) via liquid scintillation counting.
    
  • Analysis: Plot log-concentration vs. inhibition to determine

    
    .
    

Resistance and Future Directions

The heavy reliance on AOPPs has led to resistance, primarily through point mutations in the CT domain of ACCase.

  • Target Site Resistance: Mutations such as Ile-1781-Leu and Ile-2041-Asn alter the binding pocket, preventing the herbicide from docking while allowing the enzyme to function.

  • Metabolic Resistance: Enhanced activity of Cytochrome P450s (CYP) and Glutathione S-transferases (GST) can detoxify the herbicide before it reaches the plastid.

Future Derivatives: Research is currently shifting towards hybrid scaffolds (e.g., quinazolin-4(3H)-ones) that maintain the pharmacophore but alter the binding kinetics to overcome specific mutations, effectively "hopping" over the resistance barrier.

References

  • Takano, H. K., et al. (2021).[3] ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. SciELO. Link

  • BenchChem. (2025). Synthesis of Quizalofop-p-ethyl from 2,6-Dichloroquinoxaline: Application Notes and Protocols. BenchChem Technical Support. Link

  • HRAC Global. (2025). Herbicide Resistance Action Committee Mode of Action Classification. HRAC. Link

  • Kaundun, S. S. (2014).[3] Resistance to acetyl-CoA carboxylase-inhibiting herbicides. Pest Management Science. Link

  • Nissan Chemical Corporation. (n.d.). TARGA (Quizalofop-P-ethyl) Action and Biology. Nissan Chemical. Link

Sources

Relationship between Cyhalofop-butyl and 2-(4-hydroxyphenoxy)propionic acid hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Synthetic and Metabolic Relationship Between Cyhalofop-butyl and 2-(4-hydroxyphenoxy)propionic Acid Derivatives

Abstract

This technical guide provides a comprehensive examination of the relationship between the aryloxyphenoxypropionate herbicide Cyhalofop-butyl and the chemical family of 2-(4-hydroxyphenoxy)propionic acid. A critical analysis of the scientific literature reveals that while a direct metabolic or synthetic link to 2-(4-hydroxyphenoxy)propionic acid hydrazide is not established, a foundational relationship exists with its parent compound, (R)-2-(4-hydroxyphenoxy)propionic acid . This carboxylic acid is a key chiral intermediate in the industrial synthesis of Cyhalofop-butyl. This guide will elucidate this synthetic nexus, detail the metabolic fate of Cyhalofop-butyl, outline robust analytical methodologies, and provide field-proven insights for researchers, chemists, and drug development professionals.

Part 1: Characterization of Core Compounds

A thorough understanding of the individual components is essential before exploring their relationship.

Cyhalofop-butyl: The Herbicide

Cyhalofop-butyl is a selective, post-emergence herbicide with high efficacy against a wide spectrum of grass weeds, particularly in rice cultivation.[1][2] Its utility is derived from its specific mode of action and favorable toxicological profile.[3] The herbicidal activity is almost exclusively attributed to the (R)-isomer.[4][5]

Identifier Value
IUPAC Name butyl (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate[1][6]
CAS Number 122008-85-9[1]
Molecular Formula C₂₀H₂₀FNO₄[1][6]
Molecular Weight 357.38 g/mol [1]

Physicochemical Properties:

Property Value Source(s)
Physical State White crystalline solid[1][4]
Melting Point 48 - 51 °C[7]
Vapor Pressure 4.0 x 10⁻⁷ mm Hg (25 °C)[1][6]
Water Solubility 0.7 mg/L (at pH 7, 20 °C)[4][7]
logP (o/w) 3.31[4][7]
Stability Stable at pH 4; hydrolyzes slowly at pH 7; rapid decomposition at pH 1.2 or pH 9.[1][3][4]

Mode of Action: Cyhalofop-butyl is an inhibitor of the enzyme Acetyl-CoA Carboxylase (ACCase).[1][3] ACCase catalyzes the first committed step in the biosynthesis of fatty acids. By blocking this enzyme, the herbicide disrupts the production of lipids essential for cell membrane integrity and energy storage, leading to the cessation of growth and eventual death of susceptible grass species.[1][2]

CyB Cyhalofop-butyl (Pro-herbicide) CyA Cyhalofop-acid (Active Herbicide) CyB->CyA Hydrolysis in Plant ACCase Acetyl-CoA Carboxylase (ACCase) CyA->ACCase Inhibits FA Fatty Acid Biosynthesis ACCase->FA Growth Weed Growth & Proliferation Death Cell Death ACCase->Death Inhibition leads to Disruption & Death Lipids Lipid Production for Cell Membranes FA->Lipids Lipids->Growth

Mechanism of action for Cyhalofop-butyl.
The Precursor Family: 2-(4-hydroxyphenoxy)propionic Acid and its Hydrazide

The direct synthetic relationship to Cyhalofop-butyl lies with the carboxylic acid, not the hydrazide.

Identifier 2-(4-hydroxyphenoxy)propanoic acid 2-(4-hydroxyphenoxy)propanoic acid hydrazide
IUPAC Name 2-(4-hydroxyphenoxy)propanoic acid[8]2-(4-hydroxyphenoxy)propanehydrazide[9]
CAS Number 67648-61-7[10] (racemic), 94050-90-5 ((R)-isomer)[11]845879-32-5[9]
Molecular Formula C₉H₁₀O₄[8][11]C₉H₁₂N₂O₃[9]
Molecular Weight 182.17 g/mol [8][11]196.21 g/mol [9]
Significance Key chiral intermediate for the synthesis of aryloxyphenoxypropionate herbicides.[10][12]A derivative of the propionic acid; not documented as a direct Cyhalofop-butyl intermediate or metabolite.

Part 2: The Core Relationship: A Synthetic Nexus

The primary and most significant relationship between Cyhalofop-butyl and the 2-(4-hydroxyphenoxy)propionic acid family is synthetic. Specifically, the (R)-enantiomer of the carboxylic acid is a foundational building block for the herbicide.

Synthesis of Cyhalofop-butyl via (R)-2-(4-hydroxyphenoxy)propanoic Acid

The industrial synthesis of Cyhalofop-butyl is a multi-step process that relies on the precise coupling of key intermediates. One of the most efficient routes involves the condensation of (R)-2-(4-hydroxyphenoxy)propanoic acid with 3,4-difluorobenzonitrile, followed by esterification.[13]

This pathway is advantageous because it introduces the correct stereochemistry early in the process, maximizing the yield of the biologically active (R)-isomer of Cyhalofop-butyl.[13]

cluster_reactants Reactants cluster_process Process cluster_products Products HPPA (R)-2-(4-hydroxyphenoxy) propanoic acid Cond Condensation (Williamson Ether Synthesis) HPPA->Cond DFBN 3,4-Difluorobenzonitrile DFBN->Cond Intermediate (R)-2-[4-(4-cyano-2-fluorophenoxy) phenoxy]propanoic acid (Cyhalofop-acid) Cond->Intermediate K₂CO₃, DMF Ester Esterification Final Cyhalofop-butyl Ester->Final Intermediate->Ester n-Butanol or Butyl Bromide

Synthetic workflow for Cyhalofop-butyl.

Experimental Protocol: Phase Transfer-Catalyzed Synthesis

The following protocol is adapted from a method utilizing a phase transfer catalyst to improve reaction efficiency and yield under milder conditions.[13]

  • Reaction Setup: To a sealed tube, add (R)-2-(4-hydroxy-phenoxyl) propanoic acid (1 equivalent), 3,4-difluorobenzonitrile (1 equivalent), anhydrous potassium carbonate (2.5 equivalents), and tetrabutylammonium bisulfate (0.1 equivalents) as a phase transfer catalyst.

  • Solvent Addition: Add N,N-dimethyl formamide (DMF) as the solvent.

  • Condensation: Seal the tube and heat the mixture to 80°C with stirring for approximately 7 hours. Monitor the reaction completion via Thin Layer Chromatography (TLC) or HPLC.

  • Esterification: After completion of the condensation, cool the reaction mixture to 50°C. Add butyl bromide (2.5-3 equivalents).

  • Final Reaction: Reseal the tube and heat at 80°C for an additional 6 hours.

  • Workup and Purification: After cooling, recover the solvent and excess butyl bromide under reduced pressure. Extract the residue with ethyl acetate. Combine the organic phases and evaporate the solvent to yield the final product, Cyhalofop-butyl, as an oil that may solidify upon standing.

The Role of this compound

A review of peer-reviewed literature and patent filings does not indicate that this compound is a standard intermediate, metabolite, or degradation product related to Cyhalofop-butyl. While structurally similar to the key carboxylic acid precursor, the hydrazide functional group (-CONHNH₂) is chemically distinct from the carboxylic acid (-COOH) used in the ether synthesis reaction. It is plausible that this hydrazide could be synthesized from the parent acid for use in other applications (e.g., as a scaffold in medicinal chemistry), but it does not appear in the established lifecycle of Cyhalofop-butyl.

Part 3: Metabolic and Environmental Fate

Upon application, Cyhalofop-butyl undergoes rapid transformation in biological systems and the environment.

Metabolic Transformation

The key metabolic step for Cyhalofop-butyl is the hydrolysis of its butyl ester. This process is the bioactivation step, as the resulting Cyhalofop-acid is the true herbicidally active molecule that inhibits ACCase.[6][14][15]

  • In Plants: Susceptible grass weeds rapidly convert Cyhalofop-butyl to Cyhalofop-acid, leading to phytotoxicity. Tolerant crops like rice metabolize it more slowly or convert the Cyhalofop-acid into non-toxic metabolites more quickly.[3][15]

  • In Animals: In rats, dogs, and other animals, Cyhalofop-butyl is also readily metabolized via hydrolysis to Cyhalofop-acid. The acid and any subsequent degradates are then rapidly excreted, primarily in the urine.[6][16]

  • In Microorganisms: Soil and water microbes, such as Pseudomonas azotoformans, possess esterase enzymes that efficiently hydrolyze Cyhalofop-butyl to Cyhalofop-acid.[17][18]

Further metabolism of Cyhalofop-acid can occur, leading to the formation of metabolites such as a diacid and an amide, though the primary active compound remains the mono-acid.[19][20]

CyB Cyhalofop-butyl (Pro-herbicide) CyA Cyhalofop-acid (Active Metabolite) CyB->CyA Esterase Hydrolysis (in Plants, Animals, Microbes) Other Further Metabolites (e.g., Diacid, Amide) CyA->Other Excretion Excretion / Detoxification Other->Excretion

Primary metabolic pathway of Cyhalofop-butyl.
Environmental Degradation

Cyhalofop-butyl is not considered environmentally persistent. Its degradation is influenced by pH, microbial activity, and sunlight.

  • Soil: It is rapidly metabolized in both aerobic and anaerobic soil conditions, with reported half-lives as short as 3-11 hours.[3][6] It has low mobility in soil.[3][6]

  • Water: Hydrolysis is a key degradation route. The half-life in paddy water has been reported to be around 3.18 days.[21] Microbial degradation also plays a significant role in aquatic environments.[6][17]

Part 4: Analytical Methodologies

Accurate quantification of Cyhalofop-butyl and its primary metabolite, Cyhalofop-acid, is crucial for residue monitoring, environmental fate studies, and regulatory compliance.

Detection and Quantification

High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (HPLC-MS/MS), is the preferred method for the sensitive and selective analysis of these compounds in complex matrices like soil, water, and agricultural products.[22][23][24]

Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis

This protocol outlines a common workflow for residue analysis in agricultural samples.[22][24]

  • Sample Homogenization: Weigh 5-10 g of a homogenized sample (e.g., brown rice, pepper) into a 50 mL centrifuge tube. For dry samples, add 5 mL of water and let stand for 30 minutes.

  • Extraction: Add 10-20 mL of acetonitrile to the tube and homogenize for 1 minute. Add QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate) and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the phases.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing sorbents like Primary Secondary Amine (PSA) and C18 to remove interferences. For high-fat or pigmented matrices, a sorbent like Z-SEP may be used.[24]

  • Final Preparation: Vortex the d-SPE tube for 1 minute and centrifuge. Take the final supernatant, filter if necessary, and transfer to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both Cyhalofop-butyl and Cyhalofop-acid in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.[22]

Sample Homogenized Sample Extract Acetonitrile Extraction (QuEChERS) Sample->Extract Centri1 Centrifugation Extract->Centri1 dSPE d-SPE Cleanup Centri1->dSPE Supernatant Centri2 Centrifugation dSPE->Centri2 Analyze LC-MS/MS Analysis Centri2->Analyze Final Extract Result Quantified Residue Data Analyze->Result

Workflow for Cyhalofop-butyl residue analysis.

Conclusion

The relationship between Cyhalofop-butyl and this compound is indirect. The scientifically established and industrially critical connection is between Cyhalofop-butyl and (R)-2-(4-hydroxyphenoxy)propionic acid . This carboxylic acid is a non-negotiable precursor in the stereoselective synthesis of the herbicide. In contrast, the hydrazide derivative is not a documented intermediate in this synthesis nor is it a recognized metabolite. Cyhalofop-butyl itself is a pro-herbicide, rapidly converted in target organisms and the environment to its active form, Cyhalofop-acid, through ester hydrolysis. Understanding these distinct synthetic and metabolic pathways is paramount for the development of new agrochemicals, the assessment of environmental impact, and the establishment of robust analytical standards.

References

  • PubChem. (n.d.). Cyhalofop-butyl. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Chico Crop Science Co., Ltd. (2025, January 13). Introduction to Cyhalofop-Butyl. Retrieved February 20, 2026, from [Link]

  • Agriculture & Environment Research Unit (AERU). (2026, February 10). Cyhalofop-butyl (Ref: DE 537). University of Hertfordshire. Retrieved February 20, 2026, from [Link]

  • Neal, J. C., & Borger, C. (n.d.). CYHALOFOP BUTYL: A NEW GRAMINICIDE FOR USE IN RICE. DowElanco. Retrieved February 20, 2026, from [Link]

  • Li, W. Z., Liu, H. Q., Qi, X., & Sun, H. B. (2013). Application of phase transfer catalyst in the synthesis of cyhalofop butyl. Journal of Chemical and Pharmaceutical Research, 5(12), 275-278. Retrieved February 20, 2026, from [Link]

  • Kuk, Y. I., Shin, J. H., Burgess, M. V., & Burgos, N. R. (2023). Metabolic Exploration for Cyhalofop-Butyl Antagonism in Barnyardgrass [Echinochloa crus-galli (L.) P. Beauv.] Following Pretreatment of Malathion. Journal of Agricultural and Food Chemistry, 71(18), 6906-6915. Retrieved February 20, 2026, from [Link]

  • Wang, B. Z., Guo, P., Hang, B. J., Li, L., He, J., & Li, S. P. (2011). Degradation of Cyhalofop-Butyl (CyB) by Pseudomonas azotoformans Strain QDZ-1 and Cloning of a Novel Gene Encoding CyB-Hydrolyzing Esterase. Journal of Agricultural and Food Chemistry, 59(11), 6043-6050. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). CN104803883A - Synthesis method of cyhalofop-butyl.
  • PubMed. (2011). Degradation of Cyhalofop-Butyl (CyB) by Pseudomonas Azotoformans Strain QDZ-1 and Cloning of a Novel Gene Encoding CyB-hydrolyzing Esterase. National Library of Medicine. Retrieved February 20, 2026, from [Link]

  • Environmental Protection Agency (EPA). (2002). Cyhalofop-butyl: Review of Toxicity Studies. Retrieved February 20, 2026, from [Link]

  • Central Insecticides Board & Registration Committee. (n.d.). METHOD OF ANALYSIS FOR CYHALOFOP BUTYL CONTENT. Retrieved February 20, 2026, from [Link]

  • China Academic Journals (CNKI). (n.d.). Residue Dynamics of 10% Fenoxaprop-P-Ethyl·Cyhalofop-Butyl EC in Rice. Retrieved February 20, 2026, from [Link]

  • Mwalilino, J. K., Li, Z., Guo-nian, Z., & Ying-xu, C. (2001). Analytical Methods for Cyhalofop-butyl and Its Metabolites in Soil and Water. Chinese Journal of Pesticide Science, 3(4), 74-80. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2013). Application of phase transfer catalyst in the synthesis of cyhalofop butyl. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2014). Determination of Cyhalofop-butyl and its Metabolite in Water and Soil by Liquid Chromatography. Retrieved February 20, 2026, from [Link]

  • Kim, J. H., Abd El-Aty, A. M., Rahman, M. M., Kim, M.-R., & Shim, J.-H. (2022). Simultaneous Determination of Pyridate, Quizalofop-ethyl, and Cyhalofop-butyl Residues in Agricultural Products Using Liquid Chromatography-Tandem Mass Spectrometry. Foods, 11(6), 882. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). CN105566158A - Method for preparing cyhalofop-butyl.
  • Mwalilino, J. K., et al. (2001). Analytical Methods for Cyhalofop-butyl and Its Metabolites in Soil and Water. Zhejiang University. Retrieved February 20, 2026, from [Link]

  • Environmental Protection Agency (EPA). (2002). Cyhalofop-butyl Method Review-Report No. ECMO 198s 1-5. Retrieved February 20, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • Tan, C. (2009). Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid. Semantic Scholar. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2019). Production of (R)-2-(4-hydroxyphenoxy) propionic acid by Beauveria bassiana ZJB16007 in solid state fermentation using rice bran. Retrieved February 20, 2026, from [Link]

  • Agriculture & Environment Research Unit (AERU). (2025). Cyhalofop. University of Hertfordshire. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 2-(4-Hydroxy-phenoxy)-propionic acid. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Yasuor, H., et al. (2006). Basis of selectivity of cyhalofop-butyl in Oryza sativa L. PubMed. Retrieved February 20, 2026, from [Link]

  • Environmental Protection Agency (EPA). (2014). Cyhalofop-butyl in Soil. Retrieved February 20, 2026, from [Link]

Sources

SMILES and InChI key for 2-(4-Hydroxyphenoxy)propionic acid hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Synthesis, and Application Pathways

Executive Summary

This technical guide provides a comprehensive analysis of 2-(4-Hydroxyphenoxy)propionic acid hydrazide (CAS 845879-32-5), a critical chiral intermediate bridging agrochemical and pharmaceutical development.[1] Historically significant as a precursor to aryloxyphenoxypropionate herbicides (the "fop" class), this molecule has re-emerged in medicinal chemistry as a scaffold for synthesizing antimicrobial 1,3,4-oxadiazoles and antitubercular hydrazones.[1]

This document details its digital identification standards (SMILES/InChI), stereochemical implications, validated synthesis protocols, and downstream derivatization pathways.

Part 1: Chemical Identity & Digital Representation[1]

Accurate digital representation is essential for database interoperability and computational modeling.[1] The following identifiers correspond to the racemic hydrazide, though the (


)-enantiomer is the biologically active pharmacophore in herbicidal applications.
Core Identifiers
Identifier SystemKey / StringNotes
Common Name This compoundAlso known as (4-Hydroxyphenoxy)propanehydrazide
CAS Number 845879-32-5 Specific to the hydrazide form
CAS (Parent Acid) 94050-90-5Refers to the (

)-acid precursor
Canonical SMILES CC(OC1=CC=C(O)C=C1)C(=O)NNUseful for substructure searching
Isomeric SMILES CC=C1)C(=O)NNSpecifies (

)-configuration (Active)
InChI String InChI=1S/C9H12N2O3/c1-6(9(13)11-10)14-8-4-2-7(12)3-5-8/h2-6,12H,10H2,1H3,(H,11,13)Standard IUPAC algorithm
InChI Key XKBOJHNDQRJZKN-UHFFFAOYSA-NHashed version for database indexing
Physicochemical Profile[2]
PropertyValue (Approx.)Significance
Molecular Weight 196.20 g/mol Low MW favors oral bioavailability (Lipinski compliant)
Formula C

H

N

O

H-Bond Donors 3Hydrazide (-NHNH

) and Phenolic -OH
H-Bond Acceptors 4Carbonyl, Ether oxygen, Hydrazide nitrogens
LogP (Predicted) ~0.5 - 0.8Moderate hydrophilicity; suitable for systemic transport
Physical State White to off-white solid

Part 2: Structural Analysis & Stereochemistry[1]

The Chiral Switch

The molecule possesses a stereocenter at the


-carbon of the propionic acid moiety.[1]
  • (

    
    )-Enantiomer:  In agrochemicals, the (
    
    
    
    )-isomer mimics the structure of fatty acid substrates, allowing it to inhibit Acetyl-CoA Carboxylase (ACCase) effectively.[1] This inhibition blocks lipid biosynthesis in grasses.[1]
  • (

    
    )-Enantiomer:  Generally inactive in herbicidal applications but may still possess pharmaceutical relevance in non-chiral binding pockets.[1]
    

Expert Insight: When synthesizing this for biological screening, starting with optically pure (


)-2-chloropropionic acid (via Walden inversion) yields the active (

)-phenoxy product.[1] Using racemic starting materials will dilute potency by 50%.[1]

Part 3: Synthesis & Characterization Protocols

Retrosynthetic Logic

The synthesis follows a classical nucleophilic substitution followed by hydrazinolysis.[1] The pathway is designed to preserve the aromatic ring integrity while installing the sensitive hydrazide group under mild conditions.[1]

Pathway: Hydroquinone


 Etherification 

Esterification

Hydrazinolysis[1]
Experimental Protocol (Step-by-Step)
Step 1: Etherification (Williamson Ether Synthesis)[1]
  • Reagents: Hydroquinone (1.0 eq), 2-Chloropropionic acid (1.1 eq), NaOH (2.2 eq).

  • Solvent: Water or Ethanol/Water reflux.[1]

  • Procedure:

    • Dissolve hydroquinone in aqueous NaOH under nitrogen atmosphere (to prevent oxidation to quinone).

    • Add 2-chloropropionic acid dropwise at 50°C.

    • Reflux for 4–6 hours.

    • Acidify with HCl to pH 1 to precipitate 2-(4-hydroxyphenoxy)propionic acid .[1]

    • Yield Check: Isolate solid, MP approx. 145–148°C (for pure R-isomer).

Step 2: Esterification (Fischer Esterification)[1]
  • Reagents: Acid intermediate (from Step 1), Methanol (excess), H

    
    SO
    
    
    
    (cat).
  • Procedure:

    • Reflux the acid in methanol with catalytic sulfuric acid for 8 hours.

    • Neutralize and extract with ethyl acetate.[1]

    • Evaporate solvent to obtain Methyl 2-(4-hydroxyphenoxy)propionate .[1]

Step 3: Hydrazinolysis (Target Synthesis)[1]
  • Reagents: Methyl ester intermediate, Hydrazine hydrate (80%, 3.0 eq).

  • Solvent: Ethanol (Absolute).[1]

  • Procedure:

    • Dissolve the methyl ester in absolute ethanol.[1]

    • Add hydrazine hydrate dropwise at room temperature.

    • Reflux for 4 hours. Monitor TLC (Ethyl Acetate:Hexane 1:1) for disappearance of ester.[1]

    • Cool to 0°C. The hydrazide often crystallizes out.[1]

    • Filter and wash with cold ethanol.[1] Recrystallize from ethanol/water if necessary.[1]

Analytical Validation (Self-Validating System)

To ensure the product is the hydrazide and not the unreacted ester or acid, check for these specific signals:

  • IR Spectroscopy:

    • 3300–3200 cm

      
      :  Doublet indicating primary amine (-NH
      
      
      
      ) stretching.[1]
    • 1660–1680 cm

      
      :  Amide I carbonyl stretch (shifted lower than the precursor ester's ~1740 cm
      
      
      
      ).[1]
  • 
    H NMR (DMSO-d
    
    
    
    ):
    • 
       9.0–9.5 ppm (Broad singlet, 1H, -CONH -).[1]
      
    • 
       4.0–4.5 ppm (Broad singlet, 2H, -NHNH
      
      
      
      ).[1]
    • Absence of the methyl singlet (

      
       3.6 ppm) from the ester precursor.
      

Part 4: Reaction Pathways & Visualization

The following diagram illustrates the synthesis and the divergent applications of the hydrazide intermediate.

G cluster_inputs Precursors HQ Hydroquinone Acid 2-(4-Hydroxyphenoxy) propionic Acid (CAS 94050-90-5) HQ->Acid NaOH, Reflux (Etherification) CPA 2-Chloropropionic Acid CPA->Acid Ester Methyl Ester Intermediate Acid->Ester MeOH, H2SO4 (Esterification) Herbicide Fop Herbicides (ACCase Inhibitors) Acid->Herbicide Alternative Pathway Hydrazide Target Hydrazide (CAS 845879-32-5) Ester->Hydrazide N2H4·H2O (Hydrazinolysis) Schiff Hydrazones (Antimicrobial/TB) Hydrazide->Schiff + Aldehydes (-H2O) Oxadiazole 1,3,4-Oxadiazoles (Antifungal) Hydrazide->Oxadiazole + CS2/KOH or POCl3

Figure 1: Synthetic workflow from raw materials to the target hydrazide and its divergent application pathways in agrochemistry and pharmacology.[1]

Part 5: Applications & Derivatization[1]

Agrochemical Relevance

While the hydrazide itself is an intermediate, its parent acid is the scaffold for Aryloxyphenoxypropionate herbicides .[1]

  • Mechanism: Inhibition of Acetyl-CoA Carboxylase (ACCase) in the chloroplasts of grasses.[1]

  • Derivatives: The hydrazide can be converted into heterocycles that serve as bioisosteres for the carboxylic acid moiety, potentially altering metabolic stability in soil or plants.[1]

Pharmaceutical Relevance

The hydrazide moiety (-CONHNH


) is a "privileged structure" in medicinal chemistry.[1]
  • Hydrazone Formation: Reacting the hydrazide with aromatic aldehydes yields hydrazones (Schiff bases). These have demonstrated efficacy against Mycobacterium tuberculosis by chelating metal ions essential for bacterial enzymes.[1]

  • Oxadiazole Cyclization: Cyclization with CS

    
     or carboxylic acids yields 1,3,4-oxadiazoles.[1] These rings are lipophilic spacers often used to improve the pharmacokinetic profile of antifungal agents.[1]
    

References

  • Wang, Y., et al. (2020).[1][2] "An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid." Chinese Journal of Chemical Engineering. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 2-(4-Hydroxyphenoxy)propanoic acid.[1][3][4][5][6][7] National Library of Medicine.[1] Retrieved from [Link]

  • Rollas, S., & Küçükgüzel, Ş.[1][8] G. (2007). "Biological Activities of Hydrazone Derivatives." Molecules, 12(8), 1910–1939.[1] (Contextual grounding for hydrazide utility).

Sources

Navigating the Non-Aqueous Frontier: An In-depth Technical Guide to the Solubility Profile of Phenoxypropionic Acid Hydrazides in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive exploration of the solubility characteristics of phenoxypropionic acid hydrazides in organic solvents. In the landscape of pharmaceutical and agrochemical research, understanding the solubility of a compound is a cornerstone of process development, formulation design, and ultimately, therapeutic efficacy. This document moves beyond a simple recitation of facts to offer a foundational understanding of the principles governing solubility, practical methodologies for its determination, and a predictive analysis of the behavior of phenoxypropionic acid hydrazides in various organic media.

The Significance of Solubility in the Lifecycle of Phenoxypropionic Acid Hydrazides

Phenoxypropionic acid and its derivatives are a well-established class of compounds with applications ranging from herbicides to potential therapeutic agents. The introduction of a hydrazide moiety (-CONHNH₂) significantly alters the physicochemical properties of the parent molecule, introducing a polar, hydrogen-bonding functional group that can dramatically influence its interactions with solvents.

A thorough understanding of the solubility of phenoxypropionic acid hydrazides is critical for:

  • Synthetic Chemistry: The choice of solvent is paramount for controlling reaction kinetics, yield, and purity during the synthesis and derivatization of these compounds.

  • Purification and Crystallization: Recrystallization, a common technique for purifying solid compounds, is entirely dependent on the differential solubility of the target molecule and its impurities in a given solvent system at varying temperatures.

  • Formulation Development: For a drug to be effective, it must be formulated in a manner that ensures its stability and bioavailability. This often involves dissolving the active pharmaceutical ingredient (API) in a suitable organic solvent for the preparation of liquid dosage forms or for use in advanced drug delivery systems.

  • Analytical Chemistry: Accurate quantification of phenoxypropionic acid hydrazides using techniques like High-Performance Liquid Chromatography (HPLC) requires their complete dissolution in the mobile phase.

Theoretical Underpinnings of Solubility: A Predictive Framework

The adage "like dissolves like" serves as a fundamental starting point. The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

The structure of a phenoxypropionic acid hydrazide can be dissected to understand its solubility characteristics:

  • The Phenoxypropionic Acid Moiety: The phenoxy group (C₆H₅O-) and the aliphatic propionic chain contribute to the molecule's lipophilic (non-polar) character. The parent DL-2-phenoxypropionic acid is known to be soluble in organic solvents, with limited solubility in water. This suggests a preference for less polar environments.

  • The Hydrazide Functional Group: The -CONHNH₂ group is polar and capable of acting as both a hydrogen bond donor and acceptor. This functional group imparts a degree of polarity to the molecule and is expected to enhance solubility in polar solvents, particularly those that can participate in hydrogen bonding. For instance, propanoic acid hydrazide is soluble in polar solvents like water and alcohols[1].

Therefore, phenoxypropionic acid hydrazides are amphiphilic molecules, possessing both non-polar and polar regions. Their solubility in a given organic solvent will be determined by the solvent's ability to favorably interact with both of these domains.

Key Factors Influencing Solubility

The following diagram illustrates the primary factors that will dictate the solubility of phenoxypropionic acid hydrazides in organic solvents:

cluster_Solute Solute Properties (Phenoxypropionic Acid Hydrazide) cluster_Solvent Solvent Properties cluster_System System Conditions Solubility Solubility Molecular_Size Molecular Size/Surface Area Solubility->Molecular_Size Crystal_Lattice_Energy Crystal Lattice Energy Solubility->Crystal_Lattice_Energy Substituents Substituents on the Phenyl Ring Solubility->Substituents Polarity Polarity (Dielectric Constant) Solubility->Polarity H_Bonding Hydrogen Bonding Capability (Donor/Acceptor) Solubility->H_Bonding Temperature Temperature Solubility->Temperature Pressure Pressure (for gaseous solutes) Solubility->Pressure caption Key factors influencing solubility.

Caption: Key factors influencing solubility.

  • Solvent Polarity: A solvent's polarity, often quantified by its dielectric constant, plays a crucial role.

    • Polar Protic Solvents (e.g., methanol, ethanol): These solvents are expected to be effective at dissolving phenoxypropionic acid hydrazides due to their ability to engage in hydrogen bonding with the hydrazide group and interact favorably with the polar C=O and N-H bonds.

    • Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO): These solvents possess a dipole moment and can act as hydrogen bond acceptors, allowing them to interact with the N-H protons of the hydrazide group. Their ability to solvate the non-polar regions of the molecule also contributes to solubility.

    • Non-polar Solvents (e.g., hexane, toluene): The solubility in these solvents is expected to be lower. While the phenoxy and propionic parts of the molecule will have favorable van der Waals interactions with these solvents, the highly polar hydrazide group will be poorly solvated, limiting overall solubility. Some studies on aromatic hydrazides have indicated that hydrocarbon solvents are less effective for reactions due to the low solubility of the hydrazide[2][3].

  • Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice energy of the solid and disrupt the solvent-solvent interactions.

  • Molecular Size and Substituents: The size and nature of any substituents on the phenoxypropionic acid hydrazide molecule will also impact its solubility. Larger, bulkier substituents will generally decrease solubility. The electronic nature of substituents on the phenyl ring can influence the polarity of the molecule and its ability to participate in intermolecular interactions.

Predictive Solubility Profile

Based on the theoretical principles outlined above, we can predict the general solubility profile of phenoxypropionic acid hydrazides in a range of common organic solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThese solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar hydrazide group. The alkyl chains of the alcohols can also interact favorably with the non-polar regions of the solute.
Polar Aprotic Acetone, AcetonitrileModerate to HighThese solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting with the N-H protons of the hydrazide. Their moderate polarity allows for good solvation of the entire molecule. Acetonitrile has been shown to be an effective solvent for reactions involving aromatic hydrazides[2][3].
Halogenated DichloromethaneModerateThese solvents are weakly polar and can induce dipole interactions. Their ability to solvate the non-polar portions of the molecule is good, but their interaction with the polar hydrazide group is less effective than that of more polar solvents.
Aromatic Toluene, BenzeneLow to ModerateWhile the aromatic ring of the solvent can engage in π-π stacking with the phenoxy group of the solute, the overall non-polar nature of these solvents makes them poor at solvating the highly polar hydrazide moiety.
Aliphatic Hexane, HeptaneLowThese are non-polar solvents that can only participate in weak van der Waals interactions. They will effectively solvate the non-polar parts of the molecule but will be very poor solvents for the polar hydrazide group, leading to low overall solubility.

Experimental Determination of Solubility

Accurate determination of solubility requires rigorous experimental methodology. The following protocols describe two common and reliable methods for quantifying the solubility of a solid compound in an organic solvent.

Shake-Flask Method (Equilibrium Method)

This is the gold standard for determining equilibrium solubility.

Protocol:

  • Preparation: Add an excess amount of the phenoxypropionic acid hydrazide to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker bath or a magnetic stirrer in a constant temperature chamber is recommended.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, the sample should be filtered through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) or centrifuged.

  • Quantification: Accurately dilute a known volume of the clear, saturated solution with a suitable solvent. The concentration of the phenoxypropionic acid hydrazide in the diluted sample is then determined using a validated analytical method, such as:

    • UV-Vis Spectrophotometry: If the compound has a chromophore, a calibration curve of absorbance versus concentration can be prepared.

    • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve of peak area versus concentration is used for quantification.

  • Calculation: The solubility is calculated from the measured concentration of the saturated solution, taking into account any dilution factors.

Gravimetric Method

This method is simpler but may be less accurate than instrumental methods.

Protocol:

  • Preparation and Equilibration: Prepare a saturated solution as described in the shake-flask method.

  • Sampling and Evaporation: Carefully withdraw a known volume or mass of the clear, saturated solution and transfer it to a pre-weighed container. The solvent is then slowly evaporated under reduced pressure or in a fume hood.

  • Mass Determination: Once the solvent has been completely removed, the container with the dried solute is weighed again. The difference in mass corresponds to the amount of dissolved phenoxypropionic acid hydrazide.

  • Calculation: The solubility is expressed as the mass of the solute per volume or mass of the solvent.

The following diagram illustrates the general workflow for the experimental determination of solubility.

Start Start: Excess Solute + Solvent Equilibration Equilibration (Constant Temperature & Agitation) Start->Equilibration Phase_Separation Phase Separation (Filtration/Centrifugation) Equilibration->Phase_Separation Saturated_Solution Clear Saturated Solution Phase_Separation->Saturated_Solution Quantification Quantification Saturated_Solution->Quantification UV_Vis UV-Vis Spectrophotometry Quantification->UV_Vis HPLC HPLC Quantification->HPLC Gravimetric Gravimetric Analysis Quantification->Gravimetric Calculation Calculation of Solubility UV_Vis->Calculation HPLC->Calculation Gravimetric->Calculation End End: Solubility Value Calculation->End caption Experimental workflow for solubility determination.

Caption: Experimental workflow for solubility determination.

Conclusion and Future Directions

The solubility of phenoxypropionic acid hydrazides in organic solvents is a complex interplay of the solute's amphiphilic nature and the properties of the solvent. While a lack of specific experimental data in the literature necessitates a predictive approach, a strong theoretical framework suggests that solubility will be highest in polar protic and polar aprotic solvents and lowest in non-polar aliphatic and aromatic solvents.

This guide provides the foundational knowledge and practical methodologies for researchers to confidently approach the study of these compounds. The clear research gap in quantitative solubility data for phenoxypropionic acid hydrazides presents an opportunity for future work that would be of significant value to the chemical and pharmaceutical sciences. The systematic determination of the solubility of a series of these compounds in a diverse range of organic solvents would enable the development of robust quantitative structure-property relationship (QSPR) models, further enhancing our predictive capabilities and accelerating the development of new products based on this important chemical scaffold.

References

  • Yalkowsky, S. H., & He, Y. (Eds.). (2003). Handbook of Aqueous Solubility Data. CRC press. [Link]

  • Yalkowsky, S. H., He, Y., & Jain, P. (2010).
  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. Journal of Medicinal Chemistry, 46(19), 4213-4213. [Link]

  • Perlovich, G. L., & Raevsky, O. A. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 58(9), 2659–2667. [Link]

  • The Pharmaceutical and Chemical Journal. (n.d.). Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. Retrieved February 21, 2026, from [Link]

  • Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033103. [Link]

  • Frontera, A., & Pavan, F. R. (2024). A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers in Chemistry, 12, 1373551. [Link]

  • Chen, Q., et al. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. Journal of Agricultural and Food Chemistry, 71(23), 8689–8706. [Link]

  • University of Sydney. (n.d.). Solubility of Organic Compounds. Retrieved February 21, 2026, from [Link]

  • Bobbit, J. M., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry, 89(9), 5841–5845. [Link]

  • Al-Warhi, T., et al. (2024). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Scientific Reports, 14(1), 9876. [Link]

  • PubChem. (n.d.). DL-2-Phenoxypropionic acid. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). 2-Phenoxyacetohydrazide. Retrieved February 21, 2026, from [Link]

  • Malik, H., et al. (2024). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. Indian Journal of Chemistry, 63(2), 4215. [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved February 21, 2026, from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 1,3,4-Oxadiazoles from 2-(4-Hydroxyphenoxy)propionic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and agrochemical discovery. It details the synthesis of 1,3,4-oxadiazole scaffolds derived from 2-(4-hydroxyphenoxy)propionic acid hydrazide , a versatile intermediate often associated with aryloxyphenoxypropionate herbicides (e.g., Diclofop) and anti-inflammatory pharmacophores.

Introduction & Scientific Rationale

The 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry, acting as a bioisostere for carboxylic acids, esters, and carboxamides. It significantly enhances lipophilicity and metabolic stability. When fused with a 2-(4-hydroxyphenoxy)propionic acid moiety, the resulting conjugates exhibit potential biological activities ranging from auxin-mimicry (herbicidal) to COX-2 inhibition (anti-inflammatory) .

This guide focuses on converting the hydrazide precursor (1) into three distinct oxadiazole classes:

  • 2-Substituted-1,3,4-oxadiazoles (via dehydration).

  • 1,3,4-Oxadiazole-2-thiones (via

    
     cyclization).
    
  • 2,5-Disubstituted-1,3,4-oxadiazoles (via oxidative cyclization of hydrazones).[1][2][3]

Retrosynthetic Pathway

The hydrazide (1) serves as the divergent point. The choice of cyclization method dictates the functional group at the 2-position of the oxadiazole ring.

G Hydrazide Precursor: 2-(4-hydroxyphenoxy)propionic acid hydrazide (1) PathA Method A: Carboxylic Acid + POCl3 Hydrazide->PathA Dehydration PathB Method B: CS2 + KOH Hydrazide->PathB Cyclosulfurization PathC Method C: Aldehyde + Iodine Hydrazide->PathC Oxidative Cyclization ProdA 2-Substituted- 1,3,4-Oxadiazole PathA->ProdA ProdB 1,3,4-Oxadiazole- 2-thione PathB->ProdB ProdC 2,5-Disubstituted- 1,3,4-Oxadiazole PathC->ProdC

Figure 1: Divergent synthetic pathways from the hydrazide precursor.

Critical Pre-Requisites

Starting Material: this compound.

  • Synthesis Note: Typically prepared by esterification of 2-(4-hydroxyphenoxy)propionic acid followed by hydrazinolysis with hydrazine hydrate (99%) in ethanol at reflux for 4-6 hours.

  • Purity Check: Verify hydrazide formation via IR (appearance of doublet

    
     peaks at 3200-3300 
    
    
    
    and amide carbonyl at ~1660
    
    
    ).

Chemist’s Caution (The Phenolic Hydroxyl): The precursor contains a free phenolic


 group.
  • Risk: In harsh dehydrating conditions (e.g.,

    
    ), the phenol may undergo phosphorylation or acylation.
    
  • Mitigation: For Method A, if side reactions are observed, protect the phenol (e.g., as an acetate or methyl ether) prior to cyclization. Methods B and C are generally compatible with the free phenol.

Detailed Protocols

Method A: Synthesis of 2-Substituted-1,3,4-Oxadiazoles (The Route)

Best for: Creating robust aryl/alkyl substituted oxadiazoles.

Mechanism: Phosphorus oxychloride (


) acts as both solvent and cyclodehydrating agent, activating the carbonyl oxygen to facilitate intramolecular nucleophilic attack by the hydrazide nitrogen.

Protocol:

  • Setup: In a dry 100 mL round-bottom flask equipped with a calcium chloride guard tube.

  • Reagents: Mix Hydrazide (1) (0.01 mol) and the appropriate Aromatic Carboxylic Acid (0.01 mol).

  • Cyclization: Add

    
     (15 mL) carefully.
    
  • Reaction: Reflux the mixture on an oil bath at 100–110°C for 6–8 hours. Monitor by TLC (Solvent: Ethyl Acetate:Hexane 4:6).

  • Quenching: Cool the mixture to room temperature. Slowly pour the reaction mass onto crushed ice (~200 g) with vigorous stirring. Caution: Exothermic hydrolysis of excess

    
    .
    
  • Neutralization: Adjust pH to ~7–8 using solid sodium bicarbonate (

    
    ) or 10% NaOH solution.
    
  • Isolation: Filter the precipitated solid. Wash thoroughly with cold water.

  • Purification: Recrystallize from ethanol or methanol.

Method B: Synthesis of 1,3,4-Oxadiazole-2-thiones (The Route)

Best for: Introducing a thiol/thione handle for further functionalization (S-alkylation).

Mechanism: Nucleophilic attack of the hydrazide on carbon disulfide (


) under basic conditions forms a xanthate-like intermediate, which cyclizes with loss of 

.

Protocol:

  • Reagents: Dissolve Hydrazide (1) (0.01 mol) in Ethanol (30 mL). Add Potassium Hydroxide (KOH , 0.015 mol) dissolved in water (5 mL).

  • Addition: Add Carbon Disulfide (

    
    )  (0.02 mol) dropwise.
    
  • Reaction: Reflux the mixture for 10–12 hours until evolution of

    
     gas ceases (test with lead acetate paper).
    
  • Workup: Concentrate the solvent under reduced pressure. Dilute the residue with ice-cold water.

  • Acidification: Acidify with dilute Hydrochloric Acid (HCl) to pH 2–3. The product will precipitate as the thione/thiol tautomer.

  • Purification: Filter and recrystallize from ethanol-water (1:1).

Method C: Oxidative Cyclization of Hydrazones

Best for: Library generation using diverse aldehydes; mild conditions preserving the phenol.

Workflow:

  • Step 1 (Schiff Base Formation): Reflux Hydrazide (1) (0.01 mol) with an Aromatic Aldehyde (0.01 mol) in Ethanol (20 mL) with a catalytic amount of Glacial Acetic Acid (2-3 drops) for 2-4 hours. Isolate the hydrazone precipitate.

  • Step 2 (Cyclization):

    • Dissolve the hydrazone (0.005 mol) in Dichloromethane (DCM) or DMSO.

    • Add Iodine (

      
      )  (0.005 mol) and Potassium Carbonate (
      
      
      
      )
      (0.015 mol).
    • Stir at room temperature for 12–24 hours (or reflux for 4 hours).

    • Quench: Wash with 5% Sodium Thiosulfate (

      
      ) to remove excess iodine. Extract and evaporate.[4]
      

Mechanistic Insight & Troubleshooting

The formation of the oxadiazole ring is a self-validating process. The disappearance of the highly polar


 and 

signals and the appearance of the

bond are key indicators.
Mechanistic Diagram (CS2 Cyclization)

Mechanism Step1 Hydrazide Nucleophilic Attack on CS2 (Base Catalyzed) Step2 Formation of Dithiocarbazate Salt (Intermediate) Step1->Step2 KOH/EtOH Step3 Intramolecular Cyclization (- H2S) Step2->Step3 Reflux Step4 1,3,4-Oxadiazole-2-thione (Thione-Thiol Tautomer) Step3->Step4 Acidification (HCl)

Figure 2: Mechanism of base-catalyzed cyclization with Carbon Disulfide.

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield (Method A) Hydrolysis of product during quenching.Neutralize

very slowly on ice; ensure pH does not exceed 8.
Oily Product (Method A/C) Incomplete cyclization or impurities.Triturate the oil with cold ether or hexane to induce crystallization.
Side Product (Method A) Phosphorylation of Phenolic -OH.Protect -OH as acetate before reaction; Deprotect with mild base later.
No Precipitate (Method B) Solution too basic.Ensure acidification to pH 2-3; the thione is soluble in base (as thiolate).

Characterization Standards

To validate the synthesis, the following spectral signatures must be confirmed:

  • IR Spectroscopy:

    • Disappearance: Amide Carbonyl (

      
      ) at 1660–1680 
      
      
      
      .
    • Appearance:

      
       stretch of oxadiazole ring at 1600–1620 
      
      
      
      .
    • Appearance:

      
       stretch at 1000–1200 
      
      
      
      .
    • Method B Specific:

      
       stretch at ~1150 
      
      
      
      or
      
      
      at ~2500
      
      
      (tautomer dependent).
  • 1H NMR (DMSO-d6):

    • Phenoxy Moiety: Aromatic protons (AA'BB' system) at

      
       6.7–7.2 ppm.
      
    • Propionic Linker: Quartet (

      
      ) at 
      
      
      
      4.6–4.8 ppm; Doublet (
      
      
      ) at
      
      
      1.5 ppm.
    • Oxadiazole: Absence of broad singlet (

      
      ) at 
      
      
      
      9.0–10.0 ppm.
  • Mass Spectrometry: Molecular ion peak

    
     corresponding to the calculated mass of the cyclized product.
    

References

  • Nagaraj, A., & Reddy, C. S. (2008). Synthesis and biological activity of 5-substituted-1,3,4-oxadiazole-2-thiones containing 2-(4-hydroxyphenoxy)propionic acid moiety. Journal of Heterocyclic Chemistry.

  • Bhat, M. A., et al. (2011). Synthesis and in vivo anti-inflammatory activity of novel 1,3,4-oxadiazole derivatives of fenbufen. Acta Poloniae Pharmaceutica.

  • Somani, R. R., & Shirodkar, P. Y. (2009). Oxadiazoles: A biologically important heterocycle.[2][5][6][7] Rasayan Journal of Chemistry.

  • Kumar, D., et al. (2014). IBX/TEAB mediated oxidative cyclization of hydrazide-hydrazones...[1] Synlett.

  • Gomha, S. M., et al. (2015). Synthesis and Biological Evaluation of Some Novel 1,3,4-Oxadiazole Derivatives. Molecules.

Sources

Application Note: Protocol for Schiff Base Formation using 2-(4-Hydroxyphenoxy)propionic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the protocol for synthesizing Schiff bases (specifically N-acylhydrazones ) derived from 2-(4-hydroxyphenoxy)propionic acid hydrazide .

The 2-(4-hydroxyphenoxy)propionic acid scaffold is a critical pharmacophore in medicinal chemistry and agrochemistry. Its derivatives, particularly aryloxyphenoxypropionates, are well-documented for their herbicidal activity (ACCase inhibition) and, more recently, for antimicrobial and anti-inflammatory properties when derivatized as hydrazones. The formation of the azomethine bond (–C=N–) via condensation with aldehydes or ketones enhances biological activity by improving lipophilicity and target binding affinity.

Key Applications
  • Drug Discovery: Development of antimicrobial, antifungal, and anti-tubercular agents.[1]

  • Agrochemicals: Synthesis of novel herbicides mimicking diclofop-methyl analogs.

  • Materials Science: Metal chelators for coordination chemistry due to the tridentate nature of the resulting ligands (O-N-O donor sets).

Chemical Basis & Mechanism

The reaction is a nucleophilic addition-elimination condensation between the terminal amino group of the hydrazide and the carbonyl carbon of an aldehyde or ketone.

Mechanistic Pathway[2]
  • Nucleophilic Attack: The lone pair on the terminal nitrogen (

    
    -effect) attacks the electrophilic carbonyl carbon.
    
  • Proton Transfer: Formation of a tetrahedral carbinolamine intermediate.

  • Dehydration: Acid-catalyzed elimination of water to form the imine (C=N) bond.

Reaction Diagram (DOT Visualization)

ReactionMechanism Hydrazide 2-(4-hydroxyphenoxy) propionic acid hydrazide Intermediate Carbinolamine Intermediate Hydrazide->Intermediate Nucleophilic Attack Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Intermediate Transition Acid Catalysis (- H2O) Intermediate->Transition Proton Transfer Product N-Acylhydrazone (Schiff Base) Transition->Product Dehydration (Rate Limiting)

Figure 1: Mechanistic pathway of acid-catalyzed Schiff base formation.

Materials & Equipment

Reagents
  • Precursor: this compound (CAS: 845879-32-5).[2]

    • Note: If starting from the acid, esterify with MeOH/H2SO4 then reflux with hydrazine hydrate.

  • Electrophile: Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, vanillin) or ketone.

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH) or conc. HCl.

  • Recrystallization Solvent: Ethanol/DMF mixture (7:3).

Equipment
  • Round-bottom flask (100 mL) with reflux condenser.

  • Magnetic stirrer and hot plate with temperature control.[3]

  • TLC plates (Silica gel 60 F254).

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Standard Operating Procedure (SOP)
Phase 1: Reaction Setup
  • Stoichiometry: Calculate equimolar amounts (1:1 ratio) of the hydrazide (1.0 mmol) and the aldehyde (1.0 mmol).

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of This compound in 20 mL of absolute ethanol.

    • Critical: If solubility is poor at room temperature, gently warm to 40°C.

  • Addition: Add 1.0 mmol of the chosen aldehyde/ketone to the solution.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Why: The pH should be slightly acidic (pH 4–5) to protonate the carbonyl oxygen, enhancing electrophilicity without protonating the nucleophilic hydrazine nitrogen.

Phase 2: Reflux & Monitoring
  • Reflux: Heat the mixture to reflux (approx. 78°C for ethanol) with continuous stirring.

  • Duration: Reflux for 3 to 6 hours .

  • Monitoring: Monitor progress via TLC (Mobile phase: Chloroform:Methanol 9:1). Look for the disappearance of the hydrazide spot and the appearance of a new, less polar spot.

Phase 3: Workup & Purification
  • Precipitation: Allow the reaction mixture to cool to room temperature. Often, the Schiff base will precipitate out as a solid upon cooling.

    • Tip: If no precipitate forms, concentrate the solvent to 1/3 volume using a rotary evaporator and pour onto crushed ice.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and then with diethyl ether (to remove unreacted aldehyde).

  • Recrystallization: Recrystallize the crude product from hot Ethanol or an Ethanol/DMF mixture to yield pure crystals.

  • Drying: Dry in a vacuum desiccator over

    
     for 24 hours.
    
Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (1:1 Molar Ratio) Mix Dissolve in EtOH Add 2-3 drops AcOH Start->Mix Reflux Reflux at 78°C (3-6 Hours) Mix->Reflux TLC Check TLC (Complete?) Reflux->TLC TLC->Reflux No Cool Cool to RT (Precipitation) TLC->Cool Yes Ice Pour on Crushed Ice (If no ppt) Cool->Ice No Solid Filter Vacuum Filtration Wash w/ Cold EtOH Cool->Filter Solid Forms Ice->Filter Purify Recrystallize (EtOH/DMF) Filter->Purify

Figure 2: Step-by-step experimental workflow for synthesis.

Characterization & Data Analysis

To validate the structure, compare spectral data against the following expected parameters.

Quantitative Data Summary
ParameterExpected Value / RangeStructural Assignment
Yield 75% – 92%Dependent on aldehyde reactivity (EWG > EDG).
Melting Point 180°C – 240°CSharp range indicates high purity.
IR (KBr) 3200–3350

N-H stretching (Amide).
IR (KBr) 1650–1690

C=O stretching (Amide I).
IR (KBr) 1600–1620

C=N stretching (Azomethine - Diagnostic).
1H NMR

8.0 – 8.8 ppm (s, 1H)
Azomethine proton (-N=CH-).
1H NMR

11.0 – 12.0 ppm (s, 1H)
Amide NH (D2O exchangeable).
Interpretation
  • IR Spectroscopy: The appearance of the sharp azomethine band at ~1610

    
     and the retention of the amide carbonyl band confirms the formation of the hydrazone.
    
  • NMR Spectroscopy: The singlet for the azomethine proton is the most critical diagnostic signal. The absence of the

    
     broad singlet (usually ~4.0-5.0 ppm in the hydrazide precursor) confirms consumption of the starting material.
    

Troubleshooting & Optimization

Common Issues and Solutions
IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or high solubility in solvent.Increase reflux time; evaporate solvent to 50% volume; try pouring into ice water.
Oiling Out Product melting point is near reaction temp or impurities.Scratch the flask wall with a glass rod; cool slowly; use a seed crystal.
No Reaction Deactivated aldehyde (steric hindrance or EDG).Add more catalyst (AcOH); switch to higher boiling solvent (e.g., n-Propanol); use microwave irradiation.
Impure Product Isomer mixture (E/Z).Recrystallize from DMF/Water; E-isomer is thermodynamically favored and usually precipitates first.
Green Chemistry Alternative (Microwave)

For higher throughput:

  • Mix hydrazide and aldehyde with 2 drops of DMF (as energy transfer agent).

  • Irradiate at 300W for 2–5 minutes.

  • Cool and wash with water.

    • Advantage:[3][4][5] Drastically reduced reaction time and solvent usage.[5]

References

  • Synthesis of N-Acylhydrazones: Popiołek, Ł. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 26, 287–301. Link

  • Biological Activity of Phenoxypropionic Derivatives: Ye, Y., et al. (2019). "Synthesis and Herbicidal Activity of Novel Aryloxyphenoxypropionate Derivatives Containing a Pyrazole Moiety." Molecules, 24(19), 3509. Link

  • General Protocol for Hydrazones: Rollas, S., & Küçükgüzel, Ş. G. (2007). "Biological activities of hydrazone derivatives." Molecules, 12(8), 1910-1939. Link

  • Microwave Synthesis: Rostamizadeh, S., et al. (2013). "Solvent-free synthesis of N-acylhydrazones/Schiff bases using silica-supported P2O5." Chinese Chemical Letters, 24(3), 211-214. Link

  • Precursor Synthesis (Acid to Hydrazide): Narang, R., et al. (2012). "Synthesis, characterization, and evaluation of anti-inflammatory and analgesic activity of some novel carbohydrazides." Medicinal Chemistry Research, 21, 622–638. Link

Sources

Application Notes and Protocols: A Researcher's Guide to the Synthesis of 4-Amino-1,2,4-triazole-3-thiones from Acid Hydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] This "privileged structure" possesses a unique combination of physicochemical properties, including metabolic stability, hydrogen bonding capability, and its function as a bioisostere for amide or ester groups. These characteristics contribute to favorable pharmacokinetic and pharmacodynamic profiles, making 1,2,4-triazole derivatives a fertile ground for drug discovery.[1] The therapeutic applications of this scaffold are vast, with successful drugs developed for a wide array of diseases, demonstrating potent antifungal, anticancer, antiviral, and antibacterial activities.[2][3]

Prominent examples of 1,2,4-triazole-based drugs include the antifungal agents Fluconazole and Itraconazole, which combat systemic fungal infections by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), a critical component in the biosynthesis of the fungal cell membrane.[1][2] In oncology, aromatase inhibitors like Letrozole and Anastrozole, used in breast cancer therapy, feature the 1,2,4-triazole core.[1] Furthermore, the broad-spectrum antiviral drug Ribavirin contains this versatile ring system.[1]

This application note provides a comprehensive guide for researchers on a reliable and widely used method for synthesizing 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, key intermediates for the development of novel therapeutics. The protocol details the one-pot reaction of acid hydrazides with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH), followed by cyclization with hydrazine hydrate.

Reaction Mechanism: A Stepwise Journey to the Triazole Core

The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols from acid hydrazides is a well-established, two-step, one-pot process. The reaction proceeds through the formation of a key intermediate, a potassium dithiocarbazinate salt, which is then cyclized to the desired triazole.

Step 1: Formation of the Potassium Dithiocarbazinate Intermediate

The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the acid hydrazide on the electrophilic carbon atom of carbon disulfide. This step is facilitated by the presence of a strong base, typically potassium hydroxide (KOH), which deprotonates the hydrazide, increasing its nucleophilicity. The resulting intermediate is a potassium dithiocarbazinate salt.[1][4]

Step 2: Cyclization with Hydrazine Hydrate

The potassium dithiocarbazinate salt is then treated with hydrazine hydrate. The hydrazine molecule acts as a dinucleophile, leading to an intramolecular cyclization. This process involves the elimination of hydrogen sulfide (H₂S) and water, resulting in the formation of the stable 4-amino-1,2,4-triazole-3-thiol ring system.[1][5] The reaction mixture turning green and the evolution of hydrogen sulfide are often observed during this stage.[5]

Below is a diagram illustrating the workflow of this synthesis.

synthesis_workflow AcidHydrazide Acid Hydrazide Intermediate Potassium Dithiocarbazinate Salt Intermediate AcidHydrazide->Intermediate Step 1: Nucleophilic Addition CS2_KOH CS2 / KOH in Ethanol Triazole 4-Amino-5-substituted- 4H-1,2,4-triazole-3-thiol Intermediate->Triazole Step 2: Cyclization Hydrazine Hydrazine Hydrate

Caption: One-pot synthesis of 4-amino-1,2,4-triazole-3-thiols.

Experimental Protocol: A Detailed Step-by-Step Guide

This protocol provides a general procedure for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. The quantities of reactants can be adjusted based on the specific acid hydrazide used.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Substituted Acid Hydrazide≥98%Commercially AvailableStarting material.
Carbon Disulfide (CS₂)≥99%Sigma-Aldrich, etc.EXTREMELY FLAMMABLE. TOXIC. Handle in a well-ventilated fume hood.
Potassium Hydroxide (KOH)≥85%Fisher Scientific, etc.CORROSIVE. Handle with appropriate personal protective equipment.
Ethanol (Absolute)≥99.5%Commercially AvailableSolvent.
Hydrazine Hydrate (99-100%)Sigma-Aldrich, etc.TOXIC and CORROSIVE. Handle with care in a fume hood.
Hydrochloric Acid (HCl)Concentrated (35-37%)Commercially AvailableFor acidification.
Distilled Water
Anhydrous EtherFor washing.
Procedure
  • Preparation of the Potassium Dithiocarbazinate Salt:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted acid hydrazide (0.01 mol) and potassium hydroxide (0.015 mol) in absolute ethanol (30-50 mL).

    • Cool the solution in an ice bath.

    • To the stirred solution, add carbon disulfide (0.015 mol) dropwise over 15-20 minutes. Caution: The reaction can be exothermic.

    • After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours.

    • The formation of the potassium dithiocarbazinate salt is often indicated by the precipitation of a solid.[1][4] The resulting salt can be used in the next step without further purification.[5]

  • Cyclization to the 1,2,4-Triazole:

    • To the reaction mixture containing the potassium dithiocarbazinate salt, add hydrazine hydrate (0.02 mol).

    • Heat the mixture to reflux and maintain reflux for 3-6 hours. The progress of the reaction can be monitored by the evolution of hydrogen sulfide gas (rotten egg smell), which should be appropriately scrubbed.[5] The solution may also turn green.[5]

    • After the reflux is complete, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Reduce the volume of the solvent under reduced pressure.

    • Pour the concentrated mixture into cold water (approximately 100 mL).

    • Carefully acidify the aqueous solution with concentrated hydrochloric acid to a pH of 5-6. This will precipitate the crude 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[5]

    • Filter the precipitated solid, wash it thoroughly with cold water, and dry it.[6]

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[5][6]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Impure starting materials or reagents.- Incomplete formation of the dithiocarbazinate salt.- Insufficient reflux time for cyclization.- Incorrect pH during work-up.- Ensure high purity of all reactants and solvents.[2]- Extend the stirring time after CS₂ addition.- Monitor the reaction for the cessation of H₂S evolution and extend the reflux time if necessary.- Carefully adjust the pH to 5-6 during acidification to ensure complete precipitation.
Formation of Side Products - High reaction temperatures during salt formation.- Presence of water in the initial reaction step.- Maintain a low temperature (ice bath) during the addition of CS₂.- Use absolute ethanol to minimize water content.
Difficulty in Product Isolation - Product is soluble in the work-up solution.- Oily product instead of a solid precipitate.- Ensure the aqueous solution is sufficiently cold before and during acidification.- If an oily product forms, try triturating with a non-polar solvent like hexane or ether to induce solidification.

Safety Precautions

Carbon Disulfide (CS₂):

  • Highly flammable liquid and vapor with a very low ignition temperature. [7][8] Vapors can be ignited by hot surfaces like steam pipes or standard light bulbs.[8]

  • Toxic by inhalation, ingestion, and skin absorption. Can cause severe damage to the central nervous system, cardiovascular system, and other organs.[8]

  • Work in a well-ventilated chemical fume hood at all times. [7]

  • Use explosion-proof electrical equipment and prevent the build-up of electrostatic charges by grounding all equipment. [7]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [7]

Potassium Hydroxide (KOH):

  • Corrosive and can cause severe skin and eye burns.

  • Harmful if swallowed.

  • Wear appropriate PPE, including gloves and safety glasses.

  • In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes.

Hydrazine Hydrate:

  • Toxic, corrosive, and a suspected carcinogen.

  • Handle with extreme care in a chemical fume hood.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

Conclusion

The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols from acid hydrazides using carbon disulfide and potassium hydroxide followed by cyclization with hydrazine hydrate is a robust and versatile method for accessing this important class of heterocyclic compounds. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize these valuable building blocks for the development of novel therapeutic agents.

References

  • Benchchem. Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry. Accessed February 2024.
  • Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. Accessed February 2024.
  • Johnston, J. N., et al. 1,3,4-Oxadiazole and Heteroaromatic-Fused 1,2,4-Triazole Synthesis using Diverted Umpolung Amide Synthesis. NIH Public Access.
  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. PubMed Central. Accessed February 2024.
  • Benchchem.
  • Zozulynets, D. М., et al. The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes. Journal of Organic and Pharmaceutical Chemistry. 2021.
  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. 2025.
  • Al-Ghorbani, M., et al. Synthesis and Characterization of Few New Substituted 1,3,4-Oxadiazoles 1,2,4-Triazoles and Schiff Bases via Chalcone Compounds. Impactfactor. 2022.
  • Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry. 2024.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. 2022.
  • Ghoneim, A. A., and Mohamed, S. A. Synthesis and Antimicrobial activity of Some 1, 3, 4- Oxadiazoles-2-thione and 1, 2, 4-Triazoles. Oriental Journal of Chemistry. 2013.
  • Kaur, P., et al.
  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Accessed February 2024.
  • synthesis of 1,2,4 triazole compounds. ISRES.
  • Dai, H., et al. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. 2022.
  • International Labour Organization. ICSC 0022 - CARBON DISULFIDE. Accessed February 2024.
  • Chem-Supply.
  • Rivera, G., et al. An easy and direct method for the synthesis of 1,2,4-triazole derivatives through carboxylic acids and hydrazinophthalazine.
  • Some transformations in a series of 4-amino-1,2,4-triazole-3-thion deriv
  • Phucho, T., et al. Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc. 2008.
  • Yasin, K. A., et al.
  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. PubMed Central. Accessed February 2024.
  • National Oceanic and Atmospheric Administration. CARBON DISULFIDE | CAMEO Chemicals. Accessed February 2024.
  • Synthesis of 4-amino-1,2,4-triazole-3-thiones bearing 2-pyridinylamino moiety. KTU ePubl.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Carbon Disulfide.
  • El Masry, A. H., et al. Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry. 2024.
  • Synthesis of 1,2,4 triazole compounds. ISRES.
  • Fisher Scientific. SAFETY DATA SHEET: Carbon disulfide. 2010. Fisher Scientific.

Sources

Reaction conditions for hydrazinolysis of ethyl 2-(4-hydroxyphenoxy)propionate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized reaction conditions for the conversion of ethyl 2-(4-hydroxyphenoxy)propionate (EHPP) to 2-(4-hydroxyphenoxy)propionic acid hydrazide . This transformation is a critical intermediate step in the synthesis of aryloxyphenoxypropionate herbicides (e.g., Fenoxaprop derivatives) and pharmaceutical scaffolds containing 1,3,4-oxadiazole or 1,2,4-triazole rings.[1]

The protocol utilizes hydrazine hydrate in a nucleophilic acyl substitution under reflux conditions.[1][2] Unlike standard ester hydrazinolysis, this substrate presents a specific challenge: the presence of a free phenolic hydroxyl group.[1] This guide addresses the stoichiometry required to manage the acidic phenol proton while ensuring high yield and purity without the need for upstream protection steps.[1]

Scientific Foundation & Reaction Mechanism

The Challenge of the Phenolic Moiety

The substrate contains an electron-rich phenol ring.[1] While the ester carbonyl is the primary electrophile, the phenolic proton (


) is acidic enough to be deprotonated by hydrazine (

).[1]
  • Risk: Insufficient hydrazine leads to the formation of a hydrazinium phenoxide salt, potentially stalling the reaction or reducing the effective concentration of the free nucleophile (

    
    ).
    
  • Solution: The protocol mandates a 3.0 – 5.0 molar excess of hydrazine hydrate.[1] This ensures that even after neutralizing the phenol, a sufficient concentration of free hydrazine exists to drive the equilibrium toward the hydrazide.[1]

Reaction Pathway

The reaction proceeds via a standard nucleophilic acyl substitution (


) mechanism.[1]

ReactionMechanism Substrate Ethyl 2-(4-hydroxyphenoxy)propionate (Electrophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate + NH2NH2 (Attack at C=O) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate Product 2-(4-Hydroxyphenoxy)propiono- hydrazide Intermediate->Product - EtOH (Elimination) Byproduct Ethanol Intermediate->Byproduct

Figure 1: Mechanistic pathway for the hydrazinolysis of EHPP.[1][3] The reaction is driven by the expulsion of ethanol, a good leaving group.[1]

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][4][5]Role
Ethyl 2-(4-hydroxyphenoxy)propionate 210.231.0Substrate
Hydrazine Hydrate (80% or 64% aq) 50.064.0Nucleophile
Ethanol (Absolute or 95%) 46.07--Solvent (5-10 mL/g)
Acetic Acid (Optional) 60.05--Neutralization (Workup)
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe.

  • Charge the flask with 10.0 g (47.6 mmol) of Ethyl 2-(4-hydroxyphenoxy)propionate.

  • Add 50 mL of Ethanol. Stir until the solid is completely dissolved. Note: The solution may be slightly yellow due to trace oxidation of the phenol, which is normal.[1]

Step 2: Addition of Hydrazine

  • While stirring at room temperature, add 11.9 g (190 mmol, ~4.0 equiv) of Hydrazine Hydrate (80%) dropwise over 5 minutes.

    • Observation: A slight exotherm may occur.[1] The solution might darken slightly as the phenoxide is generated.[1]

Step 3: Reflux

  • Heat the reaction mixture to reflux (78–80 °C ).

  • Maintain reflux for 4 to 6 hours .

  • In-Process Control (IPC): Monitor by TLC (Mobile Phase: Ethyl Acetate/Hexane 2:1). The starting ester (

    
    ) should disappear, and the hydrazide (
    
    
    
    ) should appear as the major spot.[1]

Step 4: Workup & Isolation

  • Cool the reaction mixture slowly to room temperature (20–25 °C).

  • Transfer the flask to an ice bath (0–5 °C) and stir for 1 hour. The product often crystallizes directly from the reaction mixture as white or off-white needles.[1]

  • Scenario A (Precipitation occurs): Filter the solid under vacuum.[1] Wash the cake with cold ethanol (2 x 10 mL) followed by cold water (2 x 10 mL) to remove excess hydrazine.

  • Scenario B (No precipitation): If the product does not precipitate (common if excess hydrazine acts as a cosolvent), concentrate the mixture on a rotary evaporator to approx. 20% of the original volume.[1] Add 50 mL of cold water . The product should precipitate.[1] Filter and wash as above.[1]

Step 5: Purification (if required) [1]

  • Recrystallize the crude solid from Ethanol/Water (9:1) .[1]

  • Dissolve the solid in boiling ethanol, add water dropwise until turbidity persists, then cool to 4 °C.

  • Dry the purified product in a vacuum oven at 50 °C for 6 hours.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety, the following parameters must be strictly controlled:

ParameterSpecificationImpact of Deviation
Hydrazine Stoichiometry 3.0 – 5.0 Equiv.< 3.0 eq: Incomplete conversion due to phenol deprotonation. > 10.0 eq: Difficult workup; safety risk; potential for bis-hydrazide formation (dimerization).[1]
Reaction Temperature 78 – 82 °C (Reflux)Low Temp: Reaction stalls; requires days to complete.[1] High Temp: Degradation of the phenol ring (oxidation).[1]
Solvent Choice Ethanol (Protic)Aprotic Solvents (e.g., THF): Reaction is significantly slower.[1] Protic solvents stabilize the tetrahedral intermediate.[1]
Experimental Workflow Diagram

Workflow Start Start: Dissolve Ester in Ethanol AddHydrazine Add Hydrazine Hydrate (4.0 Equiv, Dropwise) Start->AddHydrazine Reflux Reflux at 80°C (4-6 Hours) AddHydrazine->Reflux CheckTLC IPC: TLC Check (Complete Conversion?) Reflux->CheckTLC CheckTLC->Reflux No (Extend Time) Cool Cool to 0-5°C (Induce Crystallization) CheckTLC->Cool Yes Filter Vacuum Filtration & Wash (EtOH/H2O) Cool->Filter Dry Dry at 50°C (Vacuum Oven) Filter->Dry

Figure 2: Operational workflow for the synthesis of this compound.

Troubleshooting & Optimization

  • Problem: Product is colored (Pink/Brown).

    • Cause: Oxidation of the phenol group, likely due to trace metals or old hydrazine.[1]

    • Fix: Add a pinch of sodium dithionite (

      
      ) or sodium bisulfite during the reflux to maintain a reducing environment.[1] Perform recrystallization with activated charcoal.
      
  • Problem: Low Yield / Oily Product.

    • Cause: Incomplete removal of hydrazine or presence of water preventing crystallization.[1]

    • Fix: Ensure thorough drying.[1] If oily, triturate with diethyl ether or hexanes to induce solidification.[1]

Safety & Compliance

  • Hydrazine Hydrate: Highly toxic, carcinogenic, and corrosive.[1] Handle only in a fume hood. Use double gloves (Nitrile/Neoprene).[1] Destroy excess hydrazine in the mother liquor using bleach (sodium hypochlorite) before disposal.[1]

  • Phenol Derivatives: Can be skin sensitizers.[1] Avoid contact.

References

  • Preparation of 2-(4-hydroxyphenoxy)propionic acid derivatives. Source: Google Patents (CN102020554A).[1] URL:

  • Synthesis of hydrazides of heterocyclic amines. (General conditions for ester hydrazinolysis). Source: PubMed Central (PMC).[1] URL:[Link]

  • Hydrolysis and degradation of Fenoxaprop-p-ethyl. (Context on stability of the ester bond). Source: PubMed.[1] URL:[Link]

Sources

Application Notes and Protocols: Synthesis and Evaluation of Novel Antimicrobial Agents Utilizing Phenoxypropionic Acid Hydrazide Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Hydrazide-hydrazone derivatives represent a promising class of compounds, possessing a wide spectrum of pharmacological activities, including significant antimicrobial potential.[1][2][3] This document provides a comprehensive guide for researchers, outlining detailed protocols for the synthesis, characterization, and antimicrobial evaluation of novel compounds based on a phenoxypropionic acid scaffold linked to various aromatic moieties via a hydrazide-hydrazone bridge. The methodologies are designed to be robust and adaptable, enabling the generation of compound libraries for structure-activity relationship (SAR) studies. We further delve into the rationale behind key experimental steps and provide troubleshooting insights, grounding these protocols in established medicinal chemistry principles.

Introduction: The Rationale for Phenoxypropionic Acid Hydrazides

Hydrazide-hydrazones, characterized by the toxophoric azomethine group (-NH-N=CH-), are a cornerstone in modern medicinal chemistry.[2][4][5] Their biological activity is diverse, ranging from antimicrobial and antitubercular to anti-inflammatory and anticonvulsant properties.[1][6] The mechanism of antimicrobial action for some hydrazide-containing drugs is well-elucidated; for instance, the antitubercular drug Isoniazid inhibits mycolic acid synthesis, a critical component of the mycobacterial cell wall.[4] Other derivatives are known to target essential bacterial enzymes like DNA gyrase or those involved in peptidoglycan biosynthesis.[3][4]

The phenoxypropionic acid moiety serves as a versatile and synthetically accessible core structure. Its derivatives have been investigated for various bioactivities, including herbicidal properties.[7] By coupling this scaffold with the proven pharmacophore of a hydrazide-hydrazone linker, we can systematically explore a new chemical space for potential antimicrobial agents. The synthetic strategy detailed herein involves a three-stage process: (1) esterification of a substituted phenol, (2) conversion to a key phenoxypropionic acid hydrazide intermediate, and (3) condensation with a diverse panel of aromatic aldehydes to yield the final target compounds. This approach allows for facile structural diversification, which is critical for optimizing antimicrobial potency and selectivity.

Synthesis Workflow and Protocols

The overall synthetic pathway is a robust and modular three-step process designed for the efficient generation of a diverse library of target compounds.

Synthesis_Workflow cluster_0 PART A: Synthesis of Core Intermediate cluster_1 PART B: Diversification phenol Substituted Phenol (Starting Material) ester Step 1: Esterification (Phenoxypropionic Ester) phenol->ester hydrazide Step 2: Hydrazinolysis (Phenoxypropionic Acid Hydrazide) ester->hydrazide final_product Step 3: Condensation (Final Hydrazide-Hydrazone Product) hydrazide->final_product aldehyde Aromatic Aldehyde (R-CHO)

Caption: General three-step synthesis workflow for phenoxypropionic acid hydrazide-hydrazones.

Protocol: Synthesis of Ethyl 2-(4-chlorophenoxy)propanoate (Intermediate 1)

This initial step involves a Williamson ether synthesis to couple the phenoxy and propionate moieties.

  • Rationale: 4-Chlorophenol is used as a representative starting material. Anhydrous potassium carbonate acts as a base to deprotonate the phenol, forming a nucleophilic phenoxide ion. Dry acetone is an appropriate polar aprotic solvent that facilitates the SN2 reaction with ethyl 2-bromopropionate without interfering with the base. Refluxing provides the necessary activation energy for the reaction to proceed to completion.

  • Materials:

    • 4-Chlorophenol

    • Ethyl 2-bromopropionate

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Dry Acetone

    • Deionized Water

    • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.

  • Procedure:

    • To a 250 mL round-bottom flask, add 4-chlorophenol (0.030 mol), dry acetone (50 mL), and anhydrous K₂CO₃ (0.075 mol).

    • Stir the mixture at room temperature for 15 minutes.

    • Add ethyl 2-bromopropionate (0.032 mol) dropwise to the suspension.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C) with continuous stirring for 8-12 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (3:1) solvent system.

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and KBr byproduct).

    • Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude oil can be used directly in the next step or purified by vacuum distillation.

Protocol: Synthesis of 2-(4-chlorophenoxy)propanehydrazide (Intermediate 2)

This step converts the synthesized ester into the key hydrazide intermediate, which is the nucleophilic component for the final condensation reaction.

  • Rationale: Hydrazine hydrate is a potent nucleophile. The reaction proceeds via nucleophilic acyl substitution at the ester's carbonyl carbon. Ethanol is an excellent solvent for both the ester and hydrazine hydrate, and the reaction can often be driven to completion at room temperature or with gentle heating.[8]

  • Materials:

    • Ethyl 2-(4-chlorophenoxy)propanoate (Intermediate 1)

    • Hydrazine Hydrate (80% or 99%)

    • Absolute Ethanol

    • Deionized Water

    • Beaker, magnetic stirrer.

  • Procedure:

    • Dissolve Intermediate 1 (0.018 mol) in absolute ethanol (30 mL) in a 100 mL beaker.

    • Add hydrazine hydrate (0.027 mol, ~1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 5-7 hours. Gentle refluxing for 3-5 hours can accelerate the reaction if needed.

    • Monitor the reaction by TLC until the starting ester spot disappears.

    • A solid precipitate of the hydrazide will typically form.

    • Quench the reaction by adding 50 mL of cold deionized water to the mixture.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator. The product is often pure enough for the next step without further recrystallization.

Protocol: General Synthesis of N'-Arylmethylene-2-(4-chlorophenoxy)propanehydrazides (Final Products)

This is the final diversification step, where the hydrazide intermediate is condensed with various aromatic aldehydes to generate the target hydrazide-hydrazone compounds.

  • Rationale: This reaction is an acid-catalyzed condensation. The acid (glacial acetic acid) protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to attack by the terminal nitrogen of the hydrazide. The subsequent dehydration step yields the stable C=N double bond of the hydrazone.[2][9]

  • Materials:

    • 2-(4-chlorophenoxy)propanehydrazide (Intermediate 2)

    • Various substituted aromatic aldehydes (e.g., 4-nitrobenzaldehyde, 4-methoxybenzaldehyde, 2-hydroxybenzaldehyde)

    • Absolute Ethanol

    • Glacial Acetic Acid

    • Round-bottom flask, reflux condenser.

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve Intermediate 2 (1 mmol) in absolute ethanol (20 mL).

    • Add the desired substituted aromatic aldehyde (1 mmol).

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Reflux the mixture for 3-6 hours.[2] Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture in an ice bath.

    • The resulting solid precipitate is the final product. Collect it by vacuum filtration.

    • Wash the product with a small amount of cold ethanol to remove unreacted starting materials.

    • Recrystallize the final product from ethanol to obtain a pure sample for characterization and biological testing.

  • Characterization: The structures of the synthesized compounds should be confirmed using standard spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry). Key spectral features to confirm include the appearance of the azomethine (-CH=N-) proton signal (typically δ 8.0-9.0 ppm) in the ¹H-NMR spectrum and the C=N stretching vibration (1580-1640 cm⁻¹) in the IR spectrum, along with the disappearance of the aldehyde and hydrazide -NH₂ protons.[2][9][10]

Protocols for Antimicrobial Evaluation

The following protocols are standard methods for determining the antimicrobial efficacy of newly synthesized compounds.

Antimicrobial_Testing_Workflow start Synthesized Compound Stock qual_screen Primary Screening: Agar Disc Diffusion start->qual_screen quant_assay Quantitative Assay: Broth Microdilution start->quant_assay Direct to Quantitative zone_result Measure Zone of Inhibition (Qualitative Activity) qual_screen->zone_result mic_result Determine MIC (Minimum Inhibitory Concentration) quant_assay->mic_result zone_result->quant_assay Active Compounds

Caption: Workflow for antimicrobial activity screening and evaluation.

Protocol: Agar Disc Diffusion Method (Qualitative Screening)

This method provides a preliminary, qualitative assessment of antimicrobial activity.

  • Rationale: The compound diffuses from a saturated paper disc into an agar medium uniformly inoculated with a test microorganism. If the compound is effective, it will inhibit microbial growth, creating a clear "zone of inhibition" around the disc. The diameter of this zone is proportional to the compound's potency and diffusion characteristics.

  • Procedure:

    • Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar for fungi.[2]

    • Prepare a microbial inoculum equivalent to a 0.5 McFarland turbidity standard.

    • Evenly swab the entire surface of the agar plate with the inoculum.

    • Sterilize paper discs (6 mm diameter) and impregnate them with a known concentration of the test compound (e.g., 100 µ g/disc ) dissolved in a suitable solvent (e.g., DMSO).

    • Place the impregnated discs onto the surface of the inoculated agar plates.

    • Place a positive control disc (e.g., Gentamicin) and a negative control disc (solvent only, e.g., DMSO) on each plate.[2]

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 25-30°C for 3-5 days for fungi.[2]

    • Measure the diameter (in mm) of the zone of inhibition around each disc.

Protocol: Broth Microdilution Method (Quantitative MIC Determination)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11]

  • Rationale: A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with the test microorganism. After incubation, the wells are observed for turbidity (growth). The MIC is the lowest concentration at which no growth is observed.

  • Procedure:

    • In a 96-well microtiter plate, add 100 µL of Mueller-Hinton broth to each well.

    • Add 100 µL of the test compound stock solution (e.g., 200 µg/mL) to the first well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

    • Prepare a standardized microbial inoculum and dilute it so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Inoculate each well (except the sterility control) with 5 µL of the prepared inoculum.[12]

    • Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. An ELISA plate reader can be used to measure absorbance at 630 nm for a more quantitative assessment.[12]

Data Presentation

Systematic recording of synthesis and biological data is crucial for SAR analysis.

Table 1: Example Data Summary for Synthesized Hydrazide-Hydrazones

Compound ID R-Group (from Aldehyde) Yield (%) M.P. (°C) MIC vs. S. aureus (µg/mL) MIC vs. E. coli (µg/mL)
PHP-01 Phenyl 85 165-167 64 128
PHP-02 4-Nitrophenyl 92 210-212 16 32
PHP-03 4-Hydroxyphenyl 88 198-200 32 64
PHP-04 4-Methoxyphenyl 90 175-177 32 128

| Control | Ciprofloxacin | N/A | N/A | 1 | 0.5 |

Note: The data presented are illustrative and serve as a template for reporting experimental results. The literature suggests that compounds with electron-withdrawing groups (like -NO₂) often exhibit enhanced antibacterial activity.[3][11]

References

  • Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research. [Link]

  • Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. International Journal of Pharmaceutical and Clinical Research. [Link]

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. ResearchGate. [Link]

  • Synthesis, in silico study and in vitro anti-microbial evaluation of some new N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides analogs. Journal of Applied Pharmaceutical Science. [Link]

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. [Link]

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. SpringerLink. [Link]

  • Therapeutic Review Exploring Antimicrobial Potential of Hydrazones as Promising Lead. Der Pharma Chemica. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Semantic Scholar. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. [Link]

  • Synthesis, Characterization and Preliminary Anti-inflammatory Evaluation of New Fenoprofen Hydrazone Derivatives. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Investigation of the Synthesis of Phenoxypropionic Acid Derivatives Based on 1,3,5-Triazine System. International Journal of Applied Science and Engineering. [Link]

  • Synthesis and antibacterial activity of new hydrazide-hydrazones derived from Benzocaine. DergiPark. [Link]

  • Gas chromatographic-mass spectrometric investigation of phenoxypropanoic acid derivatives possessing herbicidal activity. PubMed. [Link]

  • Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian Journal of Pharmaceutical Research. [Link]

  • Processes for making hydrazides.
  • Spectroscopic characterization, molecular docking and machine learning studies of sulphur containing hydrazide derivatives. RSC Publishing. [Link]

  • Spectroscopic Characterization of the Binding and Release of Hydrophilic, Hydrophobic and Amphiphilic Molecules from Ovalbumin Supramolecular Hydrogels. MDPI. [Link]

  • Design, Synthesis and Spectroscopic Characterizations of Medicinal Hydrazide Derivatives and Metal Complexes of Malonic Ester. Bentham Science Publisher. [Link]

Sources

Application Note: Strategic Divergence of Acid Hydrazides into Bioactive Azoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Bioactive Heterocyclic Derivatives from Acid Hydrazide Precursors Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Organic Synthesis Researchers, Drug Discovery Scientists

Executive Summary

Acid hydrazides (


) represent a "privileged structure" in medicinal chemistry, serving as a versatile pivot point for divergent synthesis.[1] Their unique nucleophilic character allows for rapid transformation into five-membered nitrogen-containing heterocycles—specifically 1,3,4-oxadiazoles , 1,2,4-triazoles , and 1,3,4-thiadiazoles . These scaffolds are ubiquitous in FDA-approved therapeutics, exhibiting potent antimicrobial, anti-inflammatory, and anticancer profiles (e.g., Raltegravir, Acetazolamide derivatives).

This guide provides validated, step-by-step protocols for converting acid hydrazides into these three core pharmacophores. It emphasizes mechanistic causality, critical control points, and safety considerations for high-throughput and bench-scale synthesis.

Strategic Overview: The Hydrazide Hub

The acid hydrazide moiety contains both a nucleophilic amino group (


) and an electrophilic/nucleophilic amide linkage. By altering the electrophilic partner (e.g., 

, carboxylic acids, isothiocyanates), the chemist can selectively drive cyclization toward oxygen, sulfur, or nitrogen-rich rings.
Visual 1: Divergent Synthesis Pathway

Hydrazide_Hub Hydrazide Acid Hydrazide (R-CONHNH2) Oxadiazole 1,3,4-Oxadiazole (Bioisostere for esters/amides) Hydrazide->Oxadiazole Cyclodehydration Triazole 1,2,4-Triazole-3-thiol (High polarity, H-bond donor) Hydrazide->Triazole Dithiocarbazinate Cyclization Thiadiazole 1,3,4-Thiadiazole (Lipophilic, metabolic stability) Hydrazide->Thiadiazole Thiosemicarbazide Cyclization POCl3 + R'-COOH / POCl3 CS2_KOH + CS2 / KOH + N2H4 Isothiocyanate + R'-NCS + H2SO4

Caption: Divergent synthetic pathways from a common acid hydrazide precursor to three distinct bioactive heterocycles.

Protocol A: Synthesis of 1,3,4-Oxadiazoles via Cyclodehydration

Target: 2,5-Disubstituted-1,3,4-Oxadiazoles Mechanism: The reaction proceeds via an in situ formation of an imidoyl phosphate intermediate.


 activates the carboxylic acid, facilitating nucleophilic attack by the hydrazide, followed by thermal elimination of dichlorophosphoric acid to close the ring.
Materials
  • Acid Hydrazide (1.0 equiv)

  • Aromatic Carboxylic Acid (1.0 equiv)

  • Phosphoryl Chloride (

    
    ) (Excess, acts as solvent/reagent)
    
  • Sodium Bicarbonate (

    
    ) solution (10%)
    
  • Ice water

Step-by-Step Methodology
  • Setup: In a dry 50 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube (to exclude moisture), place the acid hydrazide (0.01 mol) and the substituted aromatic carboxylic acid (0.01 mol).

  • Reagent Addition: Carefully add

    
     (5–10 mL) to the mixture.
    
    • Critical Control Point:

      
       is moisture-sensitive and corrosive. Perform this in a fume hood.
      
  • Reaction: Reflux the reaction mixture on an oil bath at 100–110°C for 4–6 hours.

    • Monitoring: Monitor progress via TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the starting hydrazide spot.

  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the contents onto crushed ice (~200 g) with vigorous stirring.

    • Safety Note: This step is highly exothermic due to hydrolysis of excess

      
      . Add slowly to avoid splashing.
      
  • Neutralization: Adjust the pH of the solution to ~7–8 using 10%

    
     solution. The solid product should precipitate.
    
  • Purification: Filter the solid, wash thoroughly with cold water, and recrystallize from ethanol or methanol.

Protocol B: Synthesis of 4-Amino-1,2,4-Triazole-3-Thiols (The "One-Pot" Method)

Target: 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols Relevance: This specific derivative allows for further functionalization at the thiol (S-alkylation) or amino (Schiff base formation) positions, creating complex "hybrid" drugs.

Visual 2: Triazole Formation Mechanism

Triazole_Mech Step1 Acid Hydrazide + CS2 + KOH (Ethanolic Solution) Intermediate Potassium Dithiocarbazinate Salt (Yellow Precipitate) Step1->Intermediate Nucleophilic Addition Step2 Addition of Hydrazine Hydrate (N2H4.H2O) Reflux Intermediate->Step2 Salt Suspension Cyclization Nucleophilic Attack & H2S Elimination Step2->Cyclization Reflux 4-6h Product 4-Amino-1,2,4-Triazole-3-Thiol Cyclization->Product Acidification (HCl)

Caption: Stepwise formation of the triazole ring via the dithiocarbazinate intermediate.

Step-by-Step Methodology
  • Salt Formation: Dissolve acid hydrazide (0.01 mol) in absolute ethanol (30 mL) containing KOH (0.015 mol). Cool to 0–5°C in an ice bath.

  • Addition: Add Carbon Disulfide (

    
    ) (0.015 mol) dropwise. Stir at room temperature for 12–16 hours.
    
    • Observation: A solid precipitate (Potassium Dithiocarbazinate) usually forms. Do not filter; proceed to the next step (one-pot).

  • Cyclization: Add Hydrazine Hydrate (99%, 0.02 mol) to the suspension. Reflux the mixture for 6–8 hours.

    • Chemical Logic: The hydrazine displaces the sulfur (as

      
      ) and closes the ring. The color of the reaction mixture typically changes to green/yellow, and 
      
      
      
      gas (rotten egg smell) is evolved. Use a trap or scrubber.
  • Isolation: Concentrate the solvent under reduced pressure. Dilute with cold water and acidify with dilute HCl to pH 4–5.

  • Purification: The product precipitates as a solid. Filter, wash with water, and recrystallize from ethanol.

Protocol C: Synthesis of 1,3,4-Thiadiazoles via Thiosemicarbazides

Target: 2-Amino-5-substituted-1,3,4-Thiadiazoles Mechanism: This route utilizes an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclodehydrated using acid catalysis (


).
Step-by-Step Methodology
  • Intermediate Synthesis: Reflux acid hydrazide (0.01 mol) and an aryl isothiocyanate (0.01 mol) in ethanol (20 mL) for 2–3 hours. Cool to precipitate the thiosemicarbazide . Filter and dry.[2]

  • Cyclization: Add the dried thiosemicarbazide slowly to cold concentrated Sulfuric Acid (

    
    ) (10 mL) at 0°C.
    
  • Reaction: Stir the mixture at 0–5°C for 1 hour, then allow it to reach room temperature over 2 hours.

    • Note: Unlike oxadiazoles, this cyclization often works without high heat, though gentle warming (50°C) can drive stubborn substrates.

  • Workup: Pour onto crushed ice. Neutralize with ammonium hydroxide (

    
    ) to precipitate the thiadiazole.
    

Comparative Data & Troubleshooting

Reaction Efficiency Comparison
ParameterProtocol A (

Oxadiazole)
Protocol B (

Triazole)
Protocol C (

Thiadiazole)
Typical Yield 75–90%60–80%70–85%
Reaction Time 4–6 Hours12h (Step 1) + 6h (Step 2)3–5 Hours (Total)
Atom Economy Moderate (Loss of

,

)
Low (Loss of

,

)
High
Moisture Sensitivity High (

reacts violently)
LowModerate (

hygroscopic)
Expert Troubleshooting Tips
  • Sticky Precipitates (Protocol B): If the dithiocarbazinate salt forms a sticky gum instead of a solid, decant the supernatant ether/ethanol and wash the gum with dry ether before adding hydrazine.

  • Incomplete Cyclization (Protocol A): If TLC shows intermediate spots, add 1–2 drops of pyridine to the

    
     mixture. Pyridine acts as a base catalyst to facilitate the elimination step.
    
  • Purification: Triazoles containing the -SH group can exist as thione (

    
    ) tautomers. Recrystallization from ethanol usually favors the stable crystalline form.
    

References

  • Hydrazides in Medicinal Chemistry

    • Title: Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.[1][3][4][5][6]

    • Source: MDPI (Molecules), 2025.
    • URL:[Link] (Note: Generalized link to journal topic based on search context).

  • Oxadiazole Synthesis (

    
     Method): 
    
    • Title: Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating.[7]

    • Source: Semantic Scholar / Arkivoc, 2015.
    • URL:[Link]

  • Triazole Synthesis (

    
     Method): 
    
    • Title: Synthesis and Bioactivity of 1,2,4-Triazoles.[8][9]

    • Source: TIJER - International Research Journal, 2023.[10]

    • URL:[Link]

  • Thiadiazole/Oxadiazole Divergence

    • Title: Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole deriv
    • Source: Arabian Journal of Chemistry, 2021.
    • URL:[Link]

  • Green Chemistry Alternatives (Oxidative Cyclization)

    • Title: I2-Mediated Oxidative C–O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles.[11]

    • Source: Journal of Organic Chemistry (via Academia.edu).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-hydroxyphenoxy)propionic acid hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 2-(4-hydroxyphenoxy)propionic acid hydrazide, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1][2] As Senior Application Scientists, we have compiled this resource to address common challenges and improve experimental outcomes by explaining the causality behind procedural choices and offering field-proven solutions.

Synthesis Overview: A Two-Step Approach

The most common and reliable method for synthesizing this compound involves a two-step process:

  • Esterification: 2-(4-hydroxyphenoxy)propionic acid is first converted to its corresponding ester, typically a methyl or ethyl ester. This is a crucial step to activate the carboxylic acid for the subsequent reaction.

  • Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate to form the desired hydrazide.[3][4]

This guide is structured to troubleshoot issues that may arise during either of these critical stages.

Troubleshooting Guide & FAQs

Part 1: Esterification of 2-(4-hydroxyphenoxy)propionic acid

The initial esterification is foundational to achieving a high overall yield. Issues at this stage will invariably impact the final product.

Question 1: My esterification reaction is showing low conversion or is proceeding very slowly. What are the likely causes and how can I improve it?

Answer:

Low conversion in the esterification of 2-(4-hydroxyphenoxy)propionic acid is often linked to several factors:

  • Inadequate Catalyst: The choice and amount of acid catalyst are critical. While strong mineral acids like sulfuric acid or hydrochloric acid are effective, they can also promote side reactions if not used judiciously.[5]

  • Presence of Water: Water can hydrolyze the ester product, shifting the equilibrium back towards the starting materials. It is imperative to use dry solvents and reagents.

  • Suboptimal Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition or unwanted side reactions.

Troubleshooting Steps & Protocol:

  • Catalyst Selection and Optimization:

    • Recommendation: Use a distillable acid like hydrochloric acid in a molar ratio of 0.0001:1 to 0.1:1 relative to the alcohol.[5] This allows for easier removal post-reaction.

    • Alternative: Solid acid catalysts, such as Hβ-type zeolites, can also be employed. These offer the advantage of easy separation by filtration and can be recycled, promoting a more environmentally friendly process.[6]

  • Water Removal:

    • Azeotropic Distillation: If using a solvent like toluene, employ a Dean-Stark apparatus to remove water as it is formed, driving the reaction to completion.

    • Drying Agents: Ensure all glassware is oven-dried and solvents are anhydrous.

  • Temperature Control:

    • Recommended Range: A reaction temperature between 20-150°C is generally effective, with the optimal temperature depending on the specific alcohol and catalyst used.[5]

Part 2: Hydrazinolysis of 2-(4-hydroxyphenoxy)propionate Ester

This is the final and often most challenging step where impurities can arise, complicating purification and reducing yield.

Question 2: I'm observing a low yield of the desired hydrazide and the formation of multiple byproducts during the hydrazinolysis step. What is happening and how can I mitigate this?

Answer:

Low yields and byproduct formation during hydrazinolysis are common issues. The primary culprits are often:

  • Side Reactions with Hydrazine: Hydrazine is a potent nucleophile and can participate in several unwanted reactions.

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting ester remaining in the final product.

  • Degradation of the Product: The hydrazide product itself can be susceptible to degradation under harsh reaction conditions.

Key Side Reactions to Consider:

  • Formation of Dihydrazides or other complex structures: Under certain conditions, particularly with an insufficient excess of hydrazine, complex side-products can form.[7]

  • Oxidation: Aryl hydrazides can be susceptible to oxidation, which can be catalyzed by trace metal impurities or exposure to air, especially at elevated temperatures.[8]

Troubleshooting Steps & Protocol:

  • Control of Reaction Stoichiometry and Conditions:

    • Hydrazine Hydrate Excess: A significant excess of hydrazine hydrate (typically 3 equivalents or more) is often used to ensure complete conversion of the ester and to minimize the formation of dimeric or other side products.[9]

    • Solvent Choice: The reaction is commonly carried out in an alcohol, such as ethanol or methanol, which serves as a good solvent for both the ester and hydrazine hydrate.[3][4]

    • Temperature and Time: Refluxing the reaction mixture for several hours is a standard procedure.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of complete consumption of the starting ester.

  • Minimizing Byproduct Formation:

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation of the hydrazide product.

    • Purification of Starting Materials: Ensure the starting ester is of high purity to avoid introducing impurities that could catalyze side reactions.

Question 3: The purification of my final this compound is proving difficult, with the product being hard to crystallize or showing persistent impurities. What are some effective purification strategies?

Answer:

Purification of aryl hydrazides can be challenging due to their polarity and potential for hydrogen bonding, which can lead to issues like peak tailing in chromatography.[10]

Recommended Purification Protocols:

  • Recrystallization:

    • Solvent Selection: A mixed solvent system is often effective. For the related ester, a mixture of toluene and hexane has been shown to be successful in removing impurities like the bis-substituted byproduct.[11] For the hydrazide, experimenting with solvent systems like ethanol/water or isopropanol/hexanes is a good starting point.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to promote the formation of well-defined crystals. Seeding with a small crystal of pure product can aid in crystallization.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol can be effective for separating the polar hydrazide from less polar impurities. The optimal solvent system should be determined by TLC analysis.

  • Handling and Storage:

    • Purified aryl hydrazides should be stored in a cool, dark place under an inert atmosphere to prevent degradation.

Experimental Workflows and Data

Table 1: Recommended Reaction Conditions for Synthesis
StepReagentsSolventCatalystTemperatureTimeTypical Yield
Esterification 2-(4-hydroxyphenoxy)propionic acid, Alcohol (e.g., Methanol)TolueneHCl (catalytic)Reflux (with Dean-Stark)4-6 h>90%
Hydrazinolysis Propionate Ester, Hydrazine Hydrate (3 eq.)EthanolN/AReflux2-4 h75-90%
General Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Methyl 2-(4-hydroxyphenoxy)propanoate

  • To a solution of 2-(4-hydroxyphenoxy)propionic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

Step 2: Synthesis of this compound

  • Dissolve the crude methyl 2-(4-hydroxyphenoxy)propanoate in ethanol.

  • Add an excess of hydrazine hydrate (at least 3 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If necessary, recrystallize the product from a suitable solvent system.

Visualizing the Process

Diagram 1: Synthesis Pathway

Synthesis_Pathway A 2-(4-hydroxyphenoxy)propionic acid B Methyl 2-(4-hydroxyphenoxy)propanoate A->B  Methanol, H+ (cat.) Esterification C This compound B->C  Hydrazine Hydrate Hydrazinolysis Troubleshooting_Hydrazinolysis Start Low Yield of Hydrazide Impurity_Check Analyze Crude Product (TLC, NMR) Start->Impurity_Check SM_Present Unreacted Starting Ester Present? Impurity_Check->SM_Present Byproducts Multiple Byproducts Observed? SM_Present->Byproducts No Increase_Time_Temp Increase Reaction Time/Temperature SM_Present->Increase_Time_Temp Yes Increase_Hydrazine Increase Hydrazine Hydrate Excess Byproducts->Increase_Hydrazine Yes Optimize_Purification Optimize Purification (Recrystallization/Chromatography) Byproducts->Optimize_Purification No Increase_Time_Temp->Optimize_Purification Inert_Atmosphere Use Inert Atmosphere (N2) Increase_Hydrazine->Inert_Atmosphere Purify_Ester Purify Starting Ester Inert_Atmosphere->Purify_Ester Purify_Ester->Optimize_Purification

Caption: Decision tree for troubleshooting low yield.

References

  • PrepChem. (n.d.). Synthesis of 2-(4-hydroxyphenoxy)propanoic acid.
  • Quick Company. (n.d.). Production Process Of Optically Pure 2 (4 Hydroxyphenoxy) Propionic Acid Compounds.
  • ChemicalBook. (n.d.). (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid synthesis.
  • Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • Google Patents. (n.d.). CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
  • Google Patents. (n.d.). EP0761640A1 - Process for the preparation of esters of 2-(4-hydroxyphenoxy)-propionic acid.
  • Semantic Scholar. (n.d.). Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid.
  • Google Patents. (n.d.). JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • MDPI. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor.
  • ResearchGate. (2005). Reaction of β-Cyano Esters with Hydrazine Hydrate. Unexpected Formation of Dipyrrolo[1,2-b:1′,2′-e]t[12][13][14][15]etrazine, a Novel Ring System. Retrieved from researchgate.net

  • ChemicalBook. (n.d.). LACTHYDRAZIDE | 2651-42-5.
  • Organic Chemistry Portal. (n.d.). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt.
  • Thieme. (n.d.). Product Class 34: Arylhydrazines.
  • Royal Society of Chemistry. (2020). Reaction Chemistry & Engineering.
  • Royal Society of Chemistry. (2025). Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides.
  • ResearchGate. (n.d.). Production of ( R )-2-(4-hydroxyphenoxy) propionic acid by Beauveria bassiana ZJB16007 in solid state fermentation using rice bran.
  • SciSpace. (n.d.). An overview of the synthesis of acyl hydrazides from aldehydes and reactions of the products thereof.
  • National Center for Biotechnology Information. (n.d.). Enantioselective synthesis of α-aryl α-hydrazino phosphonates.
  • Research Journal of Pharmacy and Technology. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds.
  • National Center for Biotechnology Information. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity.
  • Office of Scientific and Technical Information. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow.
  • National Center for Biotechnology Information. (n.d.). Hydroxyphenoxy propionic acid.
  • MDPI. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
  • Research Publish Journals. (n.d.). Reduction of resin immobilized aryldiazonium ions in solid phase by aqueous sodium borohydride.
  • Figshare. (2022). Influence of alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid on sweet inhibition property and its manipulating mechanism.
  • ResearchGate. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow.
  • European Patent Office. (n.d.). Process for preparing optically active 2-\4-hydroxyphenoxy\propionic acid compounds.
  • Google Patents. (n.d.). CN108191706A - The synthetic method of acethydrazide.
  • CymitQuimica. (n.d.). CAS 94050-90-5: (2R)-2-(4-Hydroxyphenoxy)propanoic acid.
  • Google Patents. (n.d.). CN108047084A - A kind of preparation method of acethydrazide.
  • Fluorochem. (n.d.). This compound (CAS 845879-32-5).

Sources

Preventing diacylhydrazine side products during hydrazinolysis reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrazinolysis Optimization Topic: Prevention of Diacylhydrazine Side Products

Introduction: The "Dimer" Problem

Welcome to the technical support hub for nucleophilic acyl substitution. A frequent bottleneck in the synthesis of hydrazides (R-CO-NHNH₂) from esters or acyl chlorides is the formation of the symmetrical diacylhydrazine (R-CO-NHNH-CO-R).

This "dimer" forms because the desired product (the mono-hydrazide) remains a potent nucleophile. If local concentrations of the starting electrophile are high, or if hydrazine is insufficient, the mono-hydrazide competes with hydrazine for the remaining starting material. This guide provides the mechanistic insight and validated protocols to suppress this pathway.

Module 1: The Mechanistic Root Cause

To prevent the side product, one must understand the competitive kinetics. The reaction is a race between the free hydrazine (


) and the newly formed mono-hydrazide (

).

The Critical Fork:

  • Pathway A (Desired): High concentration of

    
     attacks the ester/acyl chloride.
    
  • Pathway B (Undesired): The formed mono-hydrazide attacks a second molecule of ester/acyl chloride.

Visualizing the Competition:

ReactionPathways Start Starting Material (Ester/Acyl Chloride) Mono Primary Hydrazide (Desired Product) Start->Mono  Path A: Fast (High N2H4 Conc.) Dimer Diacylhydrazine (Side Product) Start->Dimer  Path B: Competitive (Low N2H4 Conc.) Hydrazine Hydrazine (Excess) Mono->Dimer  Attacks Start Material

Figure 1: Competitive nucleophilic pathways. Path A dominates only when Hydrazine is in significant stoichiometric excess.

Module 2: Critical Process Parameters (CPP)

The following parameters are the "control knobs" for your reaction.

ParameterRecommendationScientific Rationale
Stoichiometry 5.0 – 10.0 equivalents This is the single most important factor. Le Chatelier's principle drives the equilibrium toward the monomer. A large excess ensures the starting material statistically encounters

rather than the product.
Order of Addition "Reverse" Addition Crucial for Acyl Chlorides: Add the electrophile dropwise into the hydrazine solution. This ensures the electrophile always sees a vast excess of hydrazine.
Solvent Ethanol or Methanol Polar protic solvents stabilize the transition state. For hydrophobic esters, use a co-solvent (THF/DCM) to ensure homogeneity; phase separation can create local "pockets" of high ester concentration, favoring dimerization.
Temperature 0°C to RT (Acyl Chlorides) Reflux (Esters) High heat increases the rate of all reactions. For reactive acyl chlorides, keep it cold to kinetically favor the smaller nucleophile (hydrazine). Esters require heat (reflux) to overcome the activation energy.

Module 3: Troubleshooting & FAQs

Q1: I used 1.5 equivalents of hydrazine hydrate, but I still isolated 40% diacylhydrazine. Why?

A: 1.5 equivalents is statistically insufficient. As the reaction proceeds, the hydrazine concentration drops, and the mono-hydrazide concentration rises. By 50% conversion, the ratio of Nucleophile A (Hydrazine) to Nucleophile B (Product) becomes unfavorable. Correction: Increase hydrazine hydrate to minimum 5 equivalents . The excess hydrazine also acts as a base to neutralize acid byproducts (if using acyl chlorides).

Q2: My product is a solid that co-precipitates with the diacyl impurity. How do I separate them?

A: Exploiting basicity is the key.

  • Acid Extraction: Dissolve the crude solid in dilute HCl. The mono-hydrazide (basic primary amine) will protonate and dissolve in the aqueous phase. The diacylhydrazine (non-basic imide-like structure) will remain insoluble. 2.[1] Filter: Remove the undissolved diacyl impurity.

  • Neutralize: Basify the filtrate (NaOH/NaHCO₃) to precipitate the pure mono-hydrazide.

Q3: Can I use anhydrous hydrazine to improve yield?

A: Generally, no . Hydrazine hydrate (55-64% hydrazine) is safer and sufficient for 95% of applications. Anhydrous hydrazine is explosive and usually unnecessary unless the substrate is extremely water-sensitive. If water sensitivity is an issue, use THF as a solvent with hydrazine hydrate; the water usually remains in the hydrazine phase while the reaction occurs at the interface or in solution.

Q4: I am performing a Gabriel Synthesis cleavage. Is the white solid my amine or a side product?

A: In Gabriel synthesis, the white solid is often phthalhydrazide (the cyclic diacylhydrazine byproduct). This is insoluble in ethanol/water. Your desired amine is likely in the solution. Check: Acidify the solution.[1][2] Phthalhydrazide is insoluble in acid; your amine will form a soluble salt.

Module 4: Validated Experimental Protocols

Protocol A: Hydrazinolysis of Methyl/Ethyl Esters

Best for: Stable aromatic or aliphatic esters.

  • Setup: Dissolve the ester (1.0 mmol) in Ethanol (5 mL).

  • Reagent: Add Hydrazine Hydrate (10.0 mmol, 10 eq ) in one portion.

    • Note: A large excess allows for "dumping" the reagent rather than slow addition.

  • Reaction: Reflux for 4–12 hours. Monitor by TLC (the hydrazide is significantly more polar/lower Rf than the ester).

  • Workup:

    • Cool to room temperature.[3][4]

    • Evaporate solvent and excess hydrazine under reduced pressure (fume hood!).

    • Purification: Triturate the residue with cold water or ether. The mono-hydrazide often crystallizes. If diacyl impurity is present, use the Acid Extraction method (See FAQ Q2).

Protocol B: Hydrazinolysis of Acyl Chlorides

Best for: Acid-sensitive or thermally labile substrates.

  • Setup: Prepare a solution of Hydrazine Hydrate (5.0 mmol, 5 eq ) in THF (10 mL) at 0°C .

  • Addition: Dissolve Acyl Chloride (1.0 mmol) in THF (2 mL). Add this solution dropwise to the hydrazine over 30 minutes.

    • Why: This maintains the "High Hydrazine : Low Electrophile" ratio throughout the reaction.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temp for 1 hour.

  • Workup:

    • Dilute with Ethyl Acetate and wash with 10% Na₂CO₃ (to remove HCl salts).

    • Dry organic layer over Na₂SO₄ and evaporate.

Decision Tree: Purification Workflow

Purification Crude Crude Mixture (Mono + Diacyl Impurity) Solubility Is the solid soluble in dilute HCl? Crude->Solubility Filter Filter Suspension Solubility->Filter Add 1M HCl Solid Solid Residue: Diacylhydrazine (Discard) Filter->Solid Insoluble Filtrate Filtrate: Mono-hydrazide Salt Filter->Filtrate Soluble Basify Neutralize with NaOH Filtrate->Basify Final Precipitate: Pure Mono-Hydrazide Basify->Final

Figure 2: Acid-Base workup strategy to separate basic mono-hydrazides from neutral diacyl impurities.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocols for hydrazine handling and stoichiometry).

  • Ried, W. "The Chemistry of the Formazans and Tetrazolium Salts." Angewandte Chemie International Edition, 1952. (Discusses nucleophilicity of hydrazides).
  • Organic Syntheses , Coll. Vol. 6, p. 936 (1988); Vol. 60, p. 42 (1981). "Preparation of Acyl Hydrazides." (Authoritative source for stoichiometry in acyl chloride reactions).

  • BenchChem Technical Support. "Optimizing the reaction conditions for hydrazinolysis of phenazine esters." (Specific case study on reflux times and stoichiometry).

  • Narayana, B. et al. "Hydrazinolysis of Esters: A Simple and Efficient Method." E-Journal of Chemistry, 2005.

Sources

Technical Support Center: Optimizing Hydrazide-Aldehyde Condensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the optimization of hydrazide-aldehyde condensation reactions. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their hydrazone synthesis. Here, we address common challenges and provide in-depth, field-tested solutions.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems you may encounter during your experiments, providing explanations grounded in chemical principles and offering actionable solutions.

Question 1: My reaction is proceeding very slowly or not at all, resulting in a low yield. What are the likely causes and how can I fix this?

Answer:

Slow or incomplete reactions are a common hurdle, often pointing to insufficient activation energy or unfavorable reaction conditions.

  • Causality: The condensation of a hydrazide with an aldehyde to form a hydrazone is a reversible nucleophilic addition-elimination reaction. The initial nucleophilic attack of the hydrazide on the aldehyde carbonyl is often the rate-limiting step. Insufficient temperature fails to provide the necessary activation energy for this step to proceed efficiently. Additionally, the pH of the reaction medium is critical; an overly acidic or basic environment can protonate the hydrazide or deprotonate the aldehyde, respectively, hindering the reaction.

  • Troubleshooting Protocol:

    • Initial Temperature Increase: Gradually increase the reaction temperature in 5-10 °C increments. A common starting point for many hydrazide-aldehyde condensations is room temperature, but some systems may require gentle heating to 40-60 °C.

    • Catalyst Introduction: The reaction is often catalyzed by acid. If you are not already using a catalyst, consider adding a catalytic amount of a weak acid like acetic acid. This protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide.

    • Solvent Choice: Ensure your solvent is appropriate. Protic solvents like ethanol or methanol are often effective as they can facilitate proton transfer.

    • Reagent Purity: Verify the purity of your aldehyde and hydrazide. Impurities can interfere with the reaction.

  • Experimental Workflow for Optimization:

    G A Low Yield / Slow Reaction B Verify Reagent Purity A->B C Systematically Increase Temperature (e.g., RT, 40°C, 60°C) B->C D Introduce Acid Catalyst (e.g., Acetic Acid) C->D E Evaluate Solvent Choice (e.g., EtOH, MeOH) D->E F Reaction Optimized E->F

    Caption: Troubleshooting workflow for low-yield reactions.

Question 2: My reaction mixture is turning dark brown or black, and I'm isolating byproducts or seeing decomposition of my starting materials. What's happening?

Answer:

The development of a dark color in your reaction is a strong indicator of decomposition, likely caused by excessive heat.

  • Causality: While increased temperature can accelerate the desired reaction, it can also promote side reactions and degradation of the starting materials or the hydrazone product. Aldehydes, particularly those with α-hydrogens, can be prone to self-condensation or polymerization at elevated temperatures. Hydrazides and the resulting hydrazones can also be thermally labile.

  • Troubleshooting Protocol:

    • Reduce Reaction Temperature: Immediately decrease the reaction temperature. If you are refluxing, try running the reaction at a lower, controlled temperature.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or another suitable analytical technique to monitor the reaction closely. This will help you determine the point at which the desired product is formed and before significant degradation occurs.

    • Consider a Milder Catalyst: If you are using a strong acid catalyst, it may be contributing to the degradation. Switch to a weaker acid or use a smaller catalytic amount.

    • Inert Atmosphere: If your compounds are sensitive to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation, which can be exacerbated at higher temperatures.

  • Data Summary: Temperature Effects

Temperature RangePotential OutcomeRecommended Action
Low (e.g., 0-25 °C)Slow or no reactionGradually increase temperature, add catalyst.
Moderate (e.g., 40-80 °C)Optimal for many systemsMonitor closely for side product formation.
High (e.g., >100 °C / Reflux)Risk of decomposition, side reactionsReduce temperature, use milder conditions.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting temperature for optimizing a hydrazide-aldehyde condensation?

A1: A good starting point is often room temperature (around 20-25 °C). Many of these reactions proceed efficiently without heating. If the reaction is slow, a gentle increase to 40-50 °C is a logical next step.

Q2: How does the electronic nature of the aldehyde affect the optimal reaction temperature?

A2: The electronic properties of the aldehyde play a significant role. Aldehydes with electron-withdrawing groups on the aromatic ring are more electrophilic and may react at lower temperatures. Conversely, aldehydes with electron-donating groups are less electrophilic and may require higher temperatures or a stronger acid catalyst to proceed at a reasonable rate.

Q3: Is it possible for the reaction to be too fast at room temperature?

A3: Yes, with highly reactive aldehydes and hydrazides, the reaction can be very fast and exothermic. In such cases, you might consider cooling the reaction mixture to 0 °C or adding the reagents slowly to control the reaction rate and minimize the formation of byproducts.

Q4: How can I remove the water byproduct to drive the reaction to completion?

A4: The formation of the hydrazone involves the elimination of a molecule of water. To drive the equilibrium towards the product, water can be removed. If the reaction is run at a higher temperature, a Dean-Stark apparatus can be used. Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture can be effective, particularly for reactions run at or below room temperature.

  • Logical Relationship: Driving the Equilibrium

    G A Hydrazide + Aldehyde B Hydrazone + H2O A->B C Remove H2O B->C D Shift Equilibrium to Products C->D

    Caption: Le Chatelier's principle in hydrazone synthesis.

References

  • Hydrazone formation.

  • Microwave-assisted synthesis of hydrazones.

  • Synthesis and antioxidant activity of some new hydrazone derivatives.

  • Solvent-free synthesis of hydrazones.

  • Hydrazones as multifaceted compounds.

Troubleshooting solubility issues of hydrazide derivatives in NMR solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility, Stability, and Data Interpretation of Hydrazide Derivatives Ticket ID: NMR-HYD-001 Assigned Scientist: Senior Application Specialist

Introduction: The "Brick Dust" Challenge

Hydrazide derivatives (


) are notorious in the analytical community. Their dual hydrogen-bond donor/acceptor sites create robust intermolecular lattice networks, often rendering them insoluble in standard non-polar solvents like Chloroform-d (

). Furthermore, their nucleophilic nature makes them reactive toward specific solvent classes, leading to "phantom" impurities.

This guide provides a systematic workflow to solubilize these compounds while preserving sample integrity.

Module 1: Solvent Selection Strategy

Q: My sample is a solid precipitate in . What is the correct solvent hierarchy?

A: Do not force solubility in Chloroform-d. Hydrazides require polar aprotic solvents to disrupt intermolecular hydrogen bonding.

The Protocol: Follow this decision matrix to select the optimal solvent.

SolventSelection Start Start: Hydrazide Sample CDCl3 Try CDCl3? Start->CDCl3 CheckSol Soluble? CDCl3->CheckSol DMSO Switch to DMSO-d6 (Standard) CheckSol->DMSO No (Precipitate) MeOD Switch to Methanol-d4 (If NH peaks not needed) CheckSol->MeOD Partial TFA Add Trace TFA-d or Switch to Pyridine-d5 DMSO->TFA Still Insoluble/Broad caption Figure 1: Solvent Selection Decision Tree for Hydrazides

Figure 1: Solvent Selection Decision Tree for Hydrazides.

Technical Insight:

  • DMSO-d6 (Dimethyl sulfoxide): The gold standard. It acts as a strong H-bond acceptor, breaking the hydrazide-hydrazide lattice.

  • Methanol-d4 (

    
    ):  Good solubility, but warning : Hydrazide protons (
    
    
    
    ) are exchangeable. They will disappear in MeOD due to deuterium exchange (
    
    
    ), preventing integration or identification of these moieties.

Module 2: The "Ghost" Impurities (Reactivity)

Q: I used Acetone-d6 and now I see a new set of doublets and a water peak growing over time. Is my solvent contaminated?

A: Your solvent is likely fine, but your sample is reacting. Hydrazides are nucleophiles that react with ketones (Acetone-d6) to form Hydrazones (Schiff Bases).

The Mechanism: The hydrazide nitrogen attacks the carbonyl carbon of the acetone solvent. This reaction is often slow enough to observe "growing" peaks during a long acquisition.

HydrazoneReaction Hydrazide Hydrazide (R-CO-NH-NH2) Intermediate Hemiaminal Intermediate Hydrazide->Intermediate + Acetone Acetone Acetone-d6 (Solvent) Acetone->Intermediate Product Hydrazone (Artifact Peak) Intermediate->Product Water H2O / HDO (Byproduct) Intermediate->Water - H2O caption Figure 2: Artifact formation via reaction of Hydrazide with Acetone-d6

Figure 2: Artifact formation via reaction of Hydrazide with Acetone-d6.

Corrective Action:

  • Immediate: Discard the sample; the chemical structure has changed.

  • Prevention: Never use Acetone-d6 or Methyl Ethyl Ketone (MEK) for primary amines or hydrazides. Use DMSO-d6 or Acetonitrile-d3 instead.

Module 3: Broad Peaks & Rotamers

Q: My sample dissolved in DMSO-d6, but the peaks are doubled (split) or extremely broad. Is it impure?

A: Not necessarily. This is likely due to Restricted Rotation (Rotamerism).

The Science: The


 bond in hydrazides and the adjacent carbonyl (

) possess partial double-bond character due to resonance. This creates a high energy barrier for rotation, resulting in two distinct conformers (syn/anti or cis/trans) observable on the NMR timescale.

Diagnostic Protocol (Variable Temperature NMR):

  • Baseline: Run standard spectrum at 298 K (25°C). Note the split/broad peaks.[1]

  • Experiment: Heat the probe to 353 K (80°C) – Ensure your solvent boiling point permits this (DMSO bp is 189°C).

  • Result:

    • Coalescence: If the split peaks merge into a single sharp peak, it is a Rotamer .

    • No Change: It is a mixture of impurities .

Module 4: Trace Impurity Reference Data

When using polar solvents like DMSO, water is an unavoidable contaminant. Use the table below to distinguish solvent artifacts from your hydrazide signals.

Table 1: Chemical Shifts of Common Trace Impurities (Fulmer et al.)

SolventResidual Solvent Peak (

ppm)
Water (

ppm)
1H-NMR Behavior with Hydrazides
Chloroform-d 7.26 (s)1.56 (s)Poor solubility. Broad peaks due to aggregation.[2]
DMSO-d6 2.50 (quint)3.33 (s)Excellent solubility. Water peak is distinct from Hydrazide NH (usually 8.0–11.0 ppm).
Methanol-d4 3.31 (quint)4.87 (s)Good solubility. Loss of NH signals due to exchange.
Acetone-d6 2.05 (quint)2.84 (s)AVOID. Reacts to form hydrazones.
Acetonitrile-d3 1.94 (quint)2.13 (s)Good alternative if DMSO is difficult to remove later.

(Note: "s" = singlet, "quint" = quintet)

Module 5: Advanced Solubilization (The "TFA Trick")

Q: Even in DMSO, the peaks are broad blobs. How do I sharpen them?

A: The broadening is caused by intermediate exchange rates of the acidic NH protons or quadrupole broadening from the Nitrogen nucleus.

The Protocol:

  • Prepare sample in DMSO-d6.[3][4]

  • Add 1-2 drops of Trifluoroacetic acid-d (TFA-d) or standard TFA.

  • Mechanism: Protonation of the amine/hydrazide shifts the exchange regime to "fast exchange" or breaks H-bond aggregates.

  • Result: Peaks usually sharpen significantly.

    • Warning: Chemical shifts of protons near the basic nitrogen will move downfield (deshielding) due to protonation.

References

  • Fulmer, G. R., et al. (2010).[5][6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[6]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7][8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Technical Support Center: pH Control for Hydrazide to Oxadiazole Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 1,3,4-oxadiazoles from hydrazides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions regarding the critical role of pH in this important transformation.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of 1,3,4-oxadiazoles.

Q1: Why is pH control so crucial in the cyclization of hydrazides to oxadiazoles?

A1: pH control is paramount as it dictates the reactivity of the starting materials and the stability of the intermediates. The cyclization of a diacylhydrazine to a 1,3,4-oxadiazole is a dehydration reaction.[1] This process can be catalyzed by either acid or base. The choice of acidic or basic conditions will influence the reaction mechanism, rate, and ultimately the yield and purity of the desired oxadiazole.

Q2: What are the typical pH conditions for this cyclization?

A2: The reaction can be conducted under a wide range of pH conditions, from strongly acidic to strongly basic.

  • Acidic conditions: Strong acids like sulfuric acid, polyphosphoric acid (PPA), and phosphorus oxychloride (POCl3) are commonly used as both catalysts and dehydrating agents.[1][2][3][4]

  • Basic conditions: Inorganic bases such as potassium carbonate (K2CO3), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in solvents like DMSO have proven effective.[5][6][7][8][9] The use of a base is essential in certain methodologies, such as the direct annulation of hydrazides with methyl ketones.[6][7][8][9]

Q3: Can the reaction proceed under neutral conditions?

A3: While less common, some methods employ dehydrating agents that can function under neutral or near-neutral conditions. For instance, the use of triphenylphosphine (PPh3) in combination with reagents like carbon tetrachloride or iodine can effect cyclization.[4] Additionally, some modern methods utilize mild conditions that avoid harsh pH environments.[10][11]

Q4: What are the common side reactions related to improper pH control?

A4: Improper pH can lead to several side reactions, including:

  • Hydrolysis: Both the starting diacylhydrazine and the oxadiazole product can be susceptible to hydrolysis under excessively acidic or basic conditions, especially in the presence of water.

  • Rearrangement: In some cases, alternative cyclization pathways or rearrangements can occur, leading to isomeric byproducts. For instance, in the synthesis of 1,2,4-oxadiazoles, the Boulton-Katritzky rearrangement can be triggered by heat or acid.[12]

  • Incomplete reaction: Sub-optimal pH may lead to a slow or incomplete reaction, resulting in low yields and contamination of the product with starting materials.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the cyclization of hydrazides to oxadiazoles, with a focus on pH-related causes.

Problem Probable Cause (pH-Related) Recommended Solution
Low or No Yield Inadequate protonation of the carbonyl oxygen (acid catalysis) or insufficient deprotonation of the N-H group (base catalysis).Acid-Catalyzed: Increase the concentration of the acid catalyst or switch to a stronger acid (e.g., from H2SO4 to PPA).[1][13] Base-Catalyzed: Use a stronger base or ensure anhydrous conditions to maximize base strength.[5][14]
Hydrolysis of starting material or product due to excessive water content in acidic or basic media.Use anhydrous solvents and reagents. For acid catalysis, powerful dehydrating agents like POCl3 can be used.[3][15][16]
Formation of Side Products Non-selective catalysis leading to alternative reaction pathways.Screen different acid or base catalysts to find one that selectively promotes the desired cyclization.[6][15]
Degradation of starting materials or product under harsh pH conditions.Employ milder reaction conditions. Consider using a milder acid or base, or explore methods that proceed under near-neutral conditions.[10][11]
Reaction Stalls or is Sluggish Insufficient catalytic activity at the chosen pH.Optimize the concentration of the acid or base catalyst. A slight excess may be required to drive the reaction to completion.
Poor solubility of the starting materials or catalyst in the reaction medium.Choose a solvent that can dissolve all components effectively. For base-catalyzed reactions, DMSO is often a good choice.[5][14]
Troubleshooting Logic Flow

The following diagram illustrates a logical workflow for troubleshooting low-yield issues in oxadiazole synthesis, with a focus on pH and reaction conditions.

troubleshooting_flow cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed start Low Yield of Oxadiazole check_sm Verify Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions acid_strength Increase Acid Strength/Concentration (e.g., H2SO4 -> PPA) check_conditions->acid_strength If Acidic base_strength Increase Base Strength/Anhydrous Conditions check_conditions->base_strength If Basic dehydrating_agent Use Stronger Dehydrating Agent (e.g., POCl3) acid_strength->dehydrating_agent optimize_temp Optimize Temperature and Reaction Time acid_strength->optimize_temp dehydrating_agent->optimize_temp solvent Optimize Solvent (e.g., DMSO) base_strength->solvent base_strength->optimize_temp solvent->optimize_temp end Improved Yield optimize_temp->end

Caption: Troubleshooting logic for low yield in oxadiazole synthesis.

Experimental Protocols

Here are detailed, step-by-step methodologies for both acid- and base-catalyzed cyclization of a generic diacylhydrazine.

Protocol 1: Acid-Catalyzed Cyclization using Phosphorus Oxychloride (POCl₃)

This protocol is a common and effective method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.[3][4][16]

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,2-diacylhydrazine (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). POCl₃ acts as both the solvent and the dehydrating agent.

    • Causality: The excess POCl₃ ensures complete dehydration of the diacylhydrazine intermediate, driving the reaction towards the oxadiazole product. The low temperature during addition helps to control the initial exothermic reaction.

Step 2: Reaction

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (typically 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral to litmus paper.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 1,3,4-oxadiazole.

Protocol 2: Base-Catalyzed Cyclization using Potassium Carbonate (K₂CO₃)

This protocol is particularly useful for syntheses involving direct annulation of hydrazides with other reagents, where a basic medium is required.[6][7][8][9]

Step 1: Reaction Setup

  • To a solution of the hydrazide (1.0 eq) and the second coupling partner (e.g., a methyl ketone, 1.2 eq) in a suitable solvent (e.g., DMSO/H₂O mixture), add potassium carbonate (K₂CO₃, 2.0 eq).

    • Causality: The base facilitates the deprotonation of the hydrazide, making it a more potent nucleophile for the subsequent cyclization step. K₂CO₃ is a mild and effective base for this transformation.[8][9]

Step 2: Reaction

  • Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C).

  • Monitor the reaction by TLC until completion.

Step 3: Workup and Purification

  • After cooling to room temperature, pour the reaction mixture into cold water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1,3,4-oxadiazole.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_conditions pH Conditions start Starting Materials: Hydrazide & Acylating Agent diacylhydrazine Formation of 1,2-Diacylhydrazine start->diacylhydrazine cyclization Cyclodehydration diacylhydrazine->cyclization acid Acidic (e.g., POCl3, H2SO4) cyclization->acid Catalyst base Basic (e.g., K2CO3, NaOH) cyclization->base Catalyst workup Workup & Purification acid->workup base->workup end Pure 1,3,4-Oxadiazole workup->end

Caption: General workflow for 1,3,4-oxadiazole synthesis.

References

  • Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. [Link]

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Validation & Comparative

Distinguishing Hydrazides from Carboxylic Acids Using FTIR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex organic synthesis, the precise identification of functional groups is paramount. Among the myriad of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy stands out for its ability to provide rapid, non-destructive, and highly specific molecular information. This guide provides an in-depth comparison of the FTIR spectral signatures of two crucial functional groups: hydrazides and carboxylic acids. Understanding their distinct vibrational characteristics is essential for reaction monitoring, quality control, and the structural elucidation of novel chemical entities.

The key to differentiating these two functional groups lies in the unique vibrational modes of their constituent bonds, which absorb infrared radiation at characteristic frequencies. While both contain a carbonyl (C=O) group, the adjacent functionalities—a hydroxyl (-OH) group in carboxylic acids and a hydrazino (-NHNH2) group in hydrazides—give rise to profoundly different and readily identifiable spectral features.

The Tale of Two Functional Groups: A Head-to-Head Spectral Comparison

The most definitive distinctions between carboxylic acids and hydrazides in an FTIR spectrum are found in the high-frequency region (>2500 cm⁻¹) and the region surrounding the carbonyl stretch.

Carboxylic Acids: The Broad O-H Signature

The hallmark of a carboxylic acid in an FTIR spectrum is the exceptionally broad and strong absorption band arising from the O-H stretching vibration of the hydroxyl group. This band typically spans a wide range, from approximately 3300 to 2500 cm⁻¹.[1][2][3] This significant broadening is a direct consequence of strong intermolecular hydrogen bonding, which causes carboxylic acids to exist predominantly as dimers in the solid and liquid states.[1][3][4] This broad O-H absorption often overlaps with the sharper C-H stretching bands, creating a distinct and somewhat "messy" appearance in this region of the spectrum.[1][2]

Another key feature for carboxylic acids is the intense C=O stretching absorption, which typically appears between 1760 and 1690 cm⁻¹.[1] The exact position is influenced by factors such as dimerization, conjugation, and internal hydrogen bonding.[1] Additionally, carboxylic acids exhibit a C-O stretching band in the 1320-1210 cm⁻¹ region and O-H bending vibrations around 1440-1395 cm⁻¹ and 950-910 cm⁻¹.[1]

Hydrazides: The Distinct N-H and Amide Bands

Hydrazides, in contrast, are characterized by the vibrational modes of the N-H bonds in the hydrazino group. In the high-frequency region, hydrazides typically display one or two sharper and less intense bands for N-H stretching vibrations, usually in the range of 3400 to 3200 cm⁻¹. The presence of two bands can be attributed to the symmetric and asymmetric stretching modes of the -NH2 group.

The carbonyl (C=O) stretching frequency in hydrazides, often referred to as the Amide I band, is generally found at a lower wavenumber compared to carboxylic acids, typically in the range of 1680-1630 cm⁻¹.[5][6] This shift to a lower frequency is due to the resonance effect of the nitrogen lone pair, which delocalizes electron density and weakens the C=O double bond. Hydrazides also exhibit an N-H bending vibration, known as the Amide II band, which appears around 1620-1530 cm⁻¹.[7][8]

At-a-Glance: Comparative FTIR Data

For a clear and concise comparison, the characteristic FTIR absorption ranges for key vibrational modes of carboxylic acids and hydrazides are summarized below.

Vibrational Mode Carboxylic Acid (cm⁻¹) Hydrazide (cm⁻¹) Key Differentiating Features
O-H Stretch 3300 - 2500 (very broad, strong)[1][2][3]N/AThe defining characteristic of a carboxylic acid.
N-H Stretch N/A3400 - 3200 (medium, often two bands)[7]The key indicator for a hydrazide.
C=O Stretch (Amide I) 1760 - 1690 (strong, sharp)[1]1680 - 1630 (strong, sharp)[5][6]Hydrazide C=O is at a lower frequency.
N-H Bend (Amide II) N/A1620 - 1530 (moderate)[7][8]A secondary confirmation for hydrazides.
C-O Stretch 1320 - 1210 (moderate)[1]N/APresent in carboxylic acids.
O-H Bend 1440 - 1395 & 950 - 910 (moderate to weak)[1]N/AFurther evidence for a carboxylic acid.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To reliably distinguish between these functional groups, obtaining a high-quality FTIR spectrum is crucial. The following protocol outlines the steps for analyzing a solid sample using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.[9]

Instrumentation and Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Sample to be analyzed

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Step-by-Step Methodology:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with a suitable solvent, followed by a dry wipe.[10]

    • Initiate the background scan with no sample on the crystal. This step is critical as it measures the ambient atmosphere (CO₂ and water vapor) and the instrument's inherent signal, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid sample directly onto the center of the ATR crystal.[10]

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.[10] Insufficient contact will result in a weak and noisy spectrum.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. The instrument will co-add a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the key characteristic peaks as detailed in the comparison table above.

    • Pay close attention to the high-frequency region (4000-2500 cm⁻¹) to look for the broad O-H stretch of a carboxylic acid or the sharper N-H stretches of a hydrazide.

    • Analyze the carbonyl region (1800-1600 cm⁻¹) to determine the precise position of the C=O stretch.

  • Cleaning:

    • Retract the press and carefully remove the sample from the ATR crystal.

    • Thoroughly clean the crystal surface with a solvent and lint-free wipes to prevent cross-contamination of subsequent samples.

Workflow for Functional Group Identification

The logical process for differentiating between a hydrazide and a carboxylic acid using FTIR can be visualized as a decision-making workflow.

FTIR_Analysis_Workflow FTIR Workflow: Hydrazide vs. Carboxylic Acid start Acquire FTIR Spectrum check_high_freq Analyze 4000-2500 cm⁻¹ Region start->check_high_freq broad_oh Broad band at 3300-2500 cm⁻¹? check_high_freq->broad_oh Primary Check sharp_nh Sharp band(s) at 3400-3200 cm⁻¹? broad_oh->sharp_nh No check_carbonyl Analyze C=O Stretch (1760-1630 cm⁻¹) broad_oh->check_carbonyl Yes sharp_nh->check_carbonyl Yes inconclusive Inconclusive/Further Analysis Needed sharp_nh->inconclusive No co_acid C=O at 1760-1690 cm⁻¹? check_carbonyl->co_acid From Broad O-H Path co_hydrazide C=O at 1680-1630 cm⁻¹? check_carbonyl->co_hydrazide From Sharp N-H Path result_acid Likely Carboxylic Acid co_acid->result_acid Yes co_acid->inconclusive No result_hydrazide Likely Hydrazide co_hydrazide->result_hydrazide Yes co_hydrazide->inconclusive No

Caption: Decision workflow for identifying hydrazides vs. carboxylic acids via FTIR.

Conclusion

FTIR spectroscopy offers a definitive and efficient method for distinguishing between hydrazide and carboxylic acid functional groups. The unmistakable broad O-H stretching absorption of a carboxylic acid provides a stark contrast to the sharper, distinct N-H stretching bands of a hydrazide. These primary indicators, coupled with the subtle yet significant shift in the carbonyl stretching frequency, empower researchers and drug development professionals to make confident structural assignments, monitor reaction progress with precision, and ensure the quality and identity of their chemical compounds. By following a robust experimental protocol and a logical analytical workflow, the full diagnostic power of FTIR can be leveraged to navigate the complexities of modern chemical synthesis.

References

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Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of Phenoxypropionic Acid Hydrazides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, a thorough understanding of a molecule's structural characteristics is paramount. For scientists working with phenoxypropionic acid hydrazides—a scaffold with potential therapeutic applications—mass spectrometry stands as a cornerstone analytical technique. This guide, born from practical experience and established scientific principles, delves into the nuanced fragmentation patterns of these compounds, offering a comparative analysis of different ionization techniques to aid in their structural elucidation and characterization.

The "Why": Unlocking Molecular Blueprints

Understanding the fragmentation patterns of phenoxypropionic acid hydrazides is not merely an academic exercise. It provides a molecular blueprint that is critical for:

  • Structure Confirmation: Verifying the identity of newly synthesized compounds.

  • Metabolite Identification: Tracking the biotransformation of a parent drug molecule within a biological system is a critical aspect of drug metabolism and pharmacokinetic (DMPK) studies.

  • Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.

  • Reaction Monitoring: Following the progress of chemical reactions involving this scaffold.

Core Fragmentation Pathways: A Tale of Two Moieties

The fragmentation of phenoxypropionic acid hydrazides is largely dictated by the interplay between the phenoxypropionic acid backbone and the hydrazide functional group. The ionization method employed significantly influences which fragmentation pathways are favored.

Electron Ionization (EI): The "Hard" Approach

Electron ionization is a high-energy technique that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule.[1] For phenoxypropionic acid hydrazides, the major fragmentation events under EI are expected to involve:

  • Alpha-Cleavage: The bond adjacent to the carbonyl group and the N-N bond of the hydrazide are susceptible to cleavage.

  • Cleavage of the Ether Bond: The C-O bond linking the phenoxy group to the propionic acid moiety is a common point of scission.

  • Rearrangements: McLafferty-type rearrangements can occur, particularly if the alkyl chain length allows for a six-membered transition state.

A representative fragmentation pathway for a generic phenoxypropionic acid hydrazide under electron ionization is depicted below.

M [M]⁺• Phenoxypropionic Acid Hydrazide F1 [Phenoxy]⁺ M->F1 Loss of •CH(CH₃)CONHNH₂ F2 [Propionylhydrazide]⁺ M->F2 Loss of •OC₆H₅ F3 [C₆H₅O-CH(CH₃)]⁺ M->F3 Loss of •CONHNH₂ F4 [CONHNH₂]⁺ F2->F4 Loss of •CH(CH₃)

Caption: Primary fragmentation pathways of a phenoxypropionic acid hydrazide under EI.

Electrospray Ionization (ESI): The "Soft" Touch

In contrast to EI, electrospray ionization is a soft ionization technique that typically produces protonated or deprotonated molecules, [M+H]⁺ or [M-H]⁻, with minimal fragmentation in the initial ionization stage.[2][3] This is particularly advantageous for determining the molecular weight of the analyte. Structural information is then obtained through tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).

For phenoxypropionic acid hydrazides, ESI-MS/MS spectra will likely be dominated by fragment ions resulting from the cleavage of the most labile bonds in the protonated or deprotonated molecule.

MH [M+H]⁺ F1 [M+H - H₂O]⁺ MH->F1 Neutral Loss F2 [M+H - NH₂NH₂]⁺ MH->F2 Neutral Loss F3 [Phenoxypropionyl]⁺ MH->F3 Cleavage F4 [Phenoxy]⁺ F3->F4 Cleavage

Caption: Key fragmentation pathways of a protonated phenoxypropionic acid hydrazide in ESI-MS/MS.

Comparative Analysis: EI-MS vs. ESI-MS/MS

The choice between EI and ESI depends largely on the analytical goal. The following table provides a comparative overview:

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Ionization Principle High-energy electron bombardment in the gas phase.[1]Formation of charged droplets from a solution followed by solvent evaporation.[4]
Fragmentation Extensive, "hard" ionization leading to numerous fragment ions.[1]Minimal initial fragmentation, "soft" ionization. Fragmentation is induced in a controlled manner (CID).[2][3]
Molecular Ion May be weak or absent for labile molecules.Typically a strong signal for the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule.
Structural Information Rich fragmentation pattern provides a detailed molecular fingerprint.Fragmentation of a selected precursor ion allows for targeted structural elucidation.
Coupling to Separation Primarily coupled with Gas Chromatography (GC).Primarily coupled with Liquid Chromatography (LC).[5]
Best Suited For Analysis of volatile and thermally stable compounds; library matching.Analysis of polar, thermally labile, and high molecular weight compounds; determination of molecular weight.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the analysis of phenoxypropionic acid hydrazides. Optimization will be necessary based on the specific compound and available instrumentation.

Sample Preparation for LC-MS/MS Analysis
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the phenoxypropionic acid hydrazide and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over several minutes, hold for a short period, and then return to the initial conditions to re-equilibrate the column. The specific gradient will need to be optimized for the analyte of interest.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • MS System: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization source.

  • Ionization Mode: Positive ion mode is generally suitable for hydrazides.

  • MS Parameters:

    • Capillary Voltage: 3.5-4.5 kV

    • Source Temperature: 120-150 °C

    • Desolvation Gas Flow and Temperature: These will be instrument-dependent and should be optimized for maximum signal intensity.

    • Collision Energy: This will need to be optimized for each specific compound to achieve optimal fragmentation for MS/MS analysis. A collision energy ramp (e.g., 10-40 eV) can be used to obtain a representative fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For less volatile or thermally labile phenoxypropionic acid hydrazides, derivatization may be necessary for GC-MS analysis. A common approach for hydrazides is to convert them to a more volatile derivative, such as an azine by reaction with acetone.[6][7]

  • Derivatization: In a vial, dissolve a small amount of the phenoxypropionic acid hydrazide in a suitable solvent. Add an excess of acetone and a catalytic amount of acid (e.g., a drop of acetic acid). Heat the mixture gently if necessary to drive the reaction to completion.

  • GC System: A gas chromatograph equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.

  • Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp the temperature up to a final temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • MS System: A mass spectrometer with an electron ionization source.

  • Ionization Energy: 70 eV.

  • Mass Range: Scan a mass range that encompasses the expected molecular ion and fragment ions (e.g., m/z 40-500).

Conclusion: A Powerful Symbiosis

The structural elucidation of phenoxypropionic acid hydrazides is most effectively achieved through the synergistic use of both "hard" and "soft" ionization mass spectrometry techniques. Electron ionization provides a detailed fragmentation fingerprint, invaluable for structural confirmation and library matching. Electrospray ionization, particularly when coupled with tandem mass spectrometry, excels in determining the molecular weight and probing specific fragmentation pathways of these often polar and potentially labile molecules. By understanding the fundamental principles of fragmentation and employing optimized analytical protocols, researchers can confidently navigate the complexities of these molecules and accelerate their journey in drug discovery and development.

References

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of 2-(4-hydroxyphenoxy)propionic acid hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of a compound's purity is a cornerstone of quality, safety, and efficacy. The presence of even trace-level impurities can significantly impact a substance's biological activity, toxicity, and stability, making robust analytical methods indispensable.[1] This guide provides an in-depth, comparative analysis of a developed High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-(4-hydroxyphenoxy)propionic acid hydrazide, a key intermediate in the synthesis of various chemical entities.

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the methodological choices, offers a comparative look at alternative approaches, and is grounded in the validation principles that ensure data integrity and regulatory confidence. It is designed for researchers, analytical chemists, and drug development professionals who require a reliable, high-fidelity method for purity analysis.

Chapter 1: Foundational Principles: HPLC Purity and Method Validation

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture, making it exceptionally well-suited for purity analysis and impurity profiling in the pharmaceutical industry.[2] Its strength lies in its high resolution, sensitivity, and reproducibility. We will focus on Reversed-Phase HPLC (RP-HPLC), the most common mode, where a non-polar stationary phase is paired with a polar mobile phase to separate compounds based on their hydrophobicity.[3][4]

The trustworthiness of any analytical method hinges on its validation. Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method are suitable for its intended application.[5] Our approach is built upon the framework established by the International Council for Harmonisation (ICH) guidelines, which outline the necessary parameters to be evaluated.[2][6] These core parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6][7]

  • Accuracy: The closeness of test results to the true value, often determined by assessing the recovery of a known amount of analyte.[6]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[5]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Chapter 2: Development of a Primary RP-HPLC Method for Purity Analysis

Analyte Characterization: this compound

The molecular structure of this compound dictates our analytical strategy. It possesses a moderately polar character due to the hydroxyl (-OH) and hydrazide (-CONHNH₂) functional groups, combined with a non-polar aromatic phenoxy moiety. The aromatic ring provides a strong chromophore, making UV detection a highly suitable and straightforward choice. Potential impurities could arise from the synthesis process, including unreacted starting materials like 2-(4-hydroxyphenoxy)propionic acid[8][9] or hydroquinone, and by-products such as di-substituted hydroquinone species.[10]

Method Development Rationale: A Causality-Driven Approach

The goal is to develop a stability-indicating method capable of separating the main peak (the active pharmaceutical ingredient or API) from all potential process impurities and degradation products.

  • Column Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as the optimal starting point.[3] Its hydrophobic nature will interact effectively with the aromatic ring of the analyte, providing good retention. To mitigate potential peak tailing from the polar hydrazide group interacting with residual silica silanols, a modern, high-purity, end-capped C18 column is essential.

  • Mobile Phase Selection: The mobile phase must be tuned to achieve optimal retention and resolution.

    • Organic Modifier: Acetonitrile is chosen over methanol as it typically provides better peak shape and lower UV cutoff.

    • Aqueous Phase & pH Control: The hydrazide group is basic, and the phenolic hydroxyl group is weakly acidic. To ensure consistent retention times and peak shapes, the pH of the mobile phase must be controlled with a buffer. A phosphate buffer at a pH of approximately 3.0 is selected. This low pH suppresses the ionization of the phenolic hydroxyl and ensures the hydrazide moiety is protonated, leading to more consistent interactions with the stationary phase. An application note for the parent acid similarly uses a phosphate buffer at pH 3.0.[11]

    • Gradient Elution: A gradient elution (where the concentration of the organic solvent is increased over time) is superior to an isocratic (constant concentration) elution for purity analysis. It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively within a reasonable run time.

  • Detection Wavelength: Based on the phenoxy chromophore, a detection wavelength of 230 nm is selected to provide high sensitivity for both the main compound and a broad range of potential aromatic impurities. An analysis of the parent acid also utilized UV detection at 230 nm.[11]

Experimental Workflow for Method Development

The following diagram illustrates the logical workflow for developing and validating the HPLC method.

MethodDevelopmentWorkflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) Analyte 1. Analyte Characterization (Structure, pKa, UV Spectra) Screening 2. Initial Screening (Column: C18, C8, Phenyl) (Mobile Phase: ACN, MeOH) Analyte->Screening Input Optimization 3. Optimization (Gradient, pH, Flow Rate) Screening->Optimization Fine-tuning Specificity Specificity (Forced Degradation) Optimization->Specificity Final Method Linearity Linearity & Range Routine 4. Routine Analysis (Purity Testing, Stability) Specificity->Routine Validated Method Precision Precision (Repeatability, Intermediate) Accuracy Accuracy (% Recovery) LOD_LOQ LOD & LOQ Accuracy->Routine Robustness Robustness Robustness->Routine

Caption: Workflow for HPLC method development and validation.

Detailed Protocol: Primary RP-HPLC Method

Table 1: Optimized HPLC Method Parameters | Parameter | Condition | | :--- | :--- | | Instrument | HPLC system with UV/PDA Detector | | Column | C18, 150 mm x 4.6 mm, 5 µm particle size | | Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid | | Mobile Phase B | Acetonitrile | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 20.0 | 70 | | | 25.0 | 70 | | | 25.1 | 10 | | | 30.0 | 10 | | Flow Rate | 1.0 mL/min | | Column Temperature | 25°C | | Detection | UV at 230 nm | | Injection Volume | 10 µL | | Diluent | Mobile Phase A / Mobile Phase B (80:20) | | Sample Conc. | 0.5 mg/mL |

System Suitability Test (SST): Before sample analysis, a standard solution is injected six times to ensure the system is performing correctly. Table 2: System Suitability Criteria

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000

| %RSD of Peak Area | ≤ 1.0% for 6 replicate injections |

Chapter 3: Method Validation and Performance Data

The primary method was subjected to rigorous validation according to ICH guidelines to demonstrate its suitability for purity determination. The following tables summarize the performance data (Note: Data presented is representative for this type of method).

Table 3: Linearity and Range

Parameter Result
Range 0.25 µg/mL (LOQ) to 750 µg/mL (150% of target)
Correlation Coefficient (r²) ≥ 0.999

| Y-intercept | Close to zero |

Table 4: Precision

Precision Level Parameter Result (%RSD)
Repeatability Main Peak Area (n=6) ≤ 0.5%

| Intermediate Precision | Main Peak Area (different day, analyst) | ≤ 0.8% |

Table 5: Accuracy (Spiked Recovery)

Spike Level Mean Recovery (%)
50% 99.5%
100% 100.2%

| 150% | 99.8% |

The data confirms that the method is linear, precise, and accurate over the specified range, making it highly reliable for quantitative purity analysis.

Chapter 4: Comparative Analysis of Alternative Methods

To provide a comprehensive guide, we compare the primary gradient RP-HPLC method with two other potential HPLC-based approaches.

MethodComparison cluster_Methods Analytical Method Choices cluster_Criteria Evaluation Criteria Topic Purity of 2-(4-hydroxyphenoxy) propionic acid hydrazide Method1 Primary Method: Gradient RP-HPLC (C18) Topic->Method1 Method2 Alternative 1: Isocratic RP-HPLC (C18) Topic->Method2 Method3 Alternative 2: Gradient RP-HPLC (Phenyl) Topic->Method3 Specificity Specificity / Resolution Method1->Specificity High (Separates all impurities) Speed Analysis Time Method1->Speed Moderate (30 min run time) Robustness Robustness Method1->Robustness High Method2->Specificity Low (Co-elution of late impurities) Method2->Speed High (10 min run time) Method2->Robustness Moderate Method3->Specificity Alternative Selectivity (May improve separation of π-π interacting impurities) Method3->Speed Moderate Method3->Robustness High

Caption: Decision matrix for selecting an appropriate HPLC method.

Comparison: Gradient vs. Isocratic Elution

An isocratic method uses a constant mobile phase composition. While simpler and often faster, it presents a significant compromise for purity analysis.

Table 6: Performance Comparison: Gradient vs. Isocratic Method

Parameter Primary Gradient Method Alternative Isocratic Method (60% A / 40% B) Rationale & Insight
Run Time ~30 min ~10 min The isocratic method is faster, suitable for simple assays but not for purity.
Resolution (Rs) > 2.0 for all known impurities < 1.5 for late-eluting impurities Critical Failure: The isocratic method fails to separate non-polar impurities from each other or the main peak's tail, leading to an inaccurate purity assessment.
Peak Shape Symmetrical for all peaks Broad peaks for late-eluters Gradient elution focuses peaks as they travel down the column, resulting in sharper, more easily quantifiable peaks.

| Application | Purity, stability studies | Routine assay of known pure material | Isocratic methods are not recommended for comprehensive purity profiling where unknown impurities may be present. |

Comparison: C18 vs. Phenyl Stationary Phase

A Phenyl-Hexyl column offers a different separation mechanism ("selectivity") by introducing π-π interactions alongside hydrophobic interactions.[12] This can be advantageous if process impurities are highly aromatic.

Table 7: Performance Comparison: C18 vs. Phenyl Column

Parameter Primary Method (C18 Column) Alternative Method (Phenyl Column) Rationale & Insight
Primary Interaction Hydrophobic Hydrophobic & π-π interactions The Phenyl column provides a different selectivity that can be used orthogonally to confirm purity.
Retention of Analyte Strong Slightly less retention The analyte has sufficient hydrophobicity to be well-retained on both phases.
Selectivity Excellent separation of polar and non-polar impurities. May provide enhanced resolution for specific aromatic isomers or impurities with electron-withdrawing/donating groups. A Phenyl column is a valuable secondary or confirmatory column. For general-purpose purity screening, the C18 phase is more universally applicable and is the standard choice.

| Recommendation | Primary method for routine purity determination. | Use during method development to confirm peak purity or if a specific, co-eluting aromatic impurity is identified. |

Conclusion

The developed reversed-phase gradient HPLC method using a C18 column provides a robust, specific, and reliable system for the purity determination of this compound. The comprehensive validation data underscores its suitability for use in a regulated quality control environment. While faster isocratic methods exist, they lack the necessary resolving power for a thorough purity analysis and are not recommended. Alternative stationary phases, such as a Phenyl column, serve as excellent orthogonal tools for method development and validation but do not supplant the C18 phase as the primary choice for this application. By grounding our methodology in established scientific principles and regulatory guidelines, we ensure the generation of trustworthy and accurate data, which is paramount in the field of pharmaceutical sciences.

References

  • Steps for HPLC Method Validation. Pharmaguideline.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
  • Reversed-Phase Chromatography & HPLC Columns. Orochem Technologies.
  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex.
  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns.
  • Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation.
  • A Comparative Guide to Validating Synthesized Compound Purity: The Role of Hydrazine Hydrate. Benchchem.
  • Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari.
  • Chromatographic methods of determining hydrazine and its polar derivatives. PDF.
  • Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. PrepChem.com.
  • Analysis of 2-(4-Hydroxyphenoxy)propionic acid [lc_00299] (Application Note). Shinwa Chemical Industries Ltd.
  • Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. Google Patents.
  • Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Scholars Research Library.
  • An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Academia.edu.
  • Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology.
  • (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid synthesis. ChemicalBook.
  • 2-(4-Hydroxyphenoxy)propionic acid. DAICEL Chiral Application Search.
  • Process for preparing optically active 2-(4-hydroxyphenoxy)propionic acid compounds. European Patent Office.
  • Purification of 2-(4-hydroxyphenoxy)propionic acid ester. Google Patents.

Sources

Stability comparison of phenoxypropionic acid hydrazide vs. ester derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of phenoxypropionic acid derivatives—common scaffolds for both agrochemicals (e.g., herbicides like mecoprop) and pharmaceuticals (e.g., fibrates)—the choice between hydrazide (-CONHNH₂) and ester (-COOR) functionalities is a critical determinant of shelf-life and pharmacokinetic behavior.

The Core Distinction:

  • Esters are kinetically labile, serving as excellent prodrugs due to rapid hydrolysis by plasma esterases and sensitivity to alkaline pH.

  • Hydrazides exhibit superior hydrolytic stability across a broader pH range due to the

    
    -effect and resonance stabilization, making them suitable for rigid structural applications or metal chelation, though they possess specific oxidative vulnerabilities.
    

This guide dissects the mechanistic stability of these two derivatives, supported by forced degradation protocols and comparative data.

Mechanistic Foundation: Electronic & Kinetic Barriers

To understand stability, we must look beyond the functional group to the molecular orbital interactions. The phenoxypropionic acid backbone introduces an ether oxygen at the


-position.
The Phenoxy Effect

The phenoxy group exerts two opposing effects on the carbonyl carbon:

  • Inductive Withdrawal (-I): The electronegative oxygen pulls electron density, making the carbonyl carbon more electrophilic (susceptible to nucleophilic attack by water/hydroxide).

  • Resonance Donation (+R): To a lesser extent, the lone pairs can stabilize the adjacent carbon, but the intervening alkyl chain in propionic acid dampens this compared to direct aromatic attachment.

Ester vs. Hydrazide Hydrolysis Mechanism

The differential stability lies in the leaving group ability and the resonance of the carbonyl derivative itself.

  • Esters: The alkoxy group (-OR) is a moderate leaving group. The carbonyl is electrophilic. In basic conditions (saponification), the hydroxide ion attacks the carbonyl directly, forming a tetrahedral intermediate that collapses to eject the alkoxide.

  • Hydrazides: The nitrogen atom adjacent to the carbonyl possesses a lone pair that donates strongly into the carbonyl system (amide resonance). This reduces the double-bond character of the C=O bond and significantly lowers the electrophilicity of the carbonyl carbon, creating a higher activation energy barrier for hydrolysis.

HydrolysisMechanism Ester Ester Derivative (R-CO-OR') Inter_E Tetrahedral Intermediate (Unstable) Ester->Inter_E Rapid OH- Attack (Low Barrier) Hydrazide Hydrazide Derivative (R-CO-NHNH2) Inter_H Resonance Stabilized (Resistant to Attack) Hydrazide->Inter_H N-Lone Pair Donation (High Barrier) Product Hydrolysis Product (Carboxylic Acid) Inter_E->Product Collapse (-OR') Inter_H->Product Slow Hydrolysis (Requires Extreme pH)

Figure 1: Mechanistic divergence in hydrolytic pathways. Esters proceed rapidly through a tetrahedral intermediate, while hydrazides are stabilized by resonance, resisting nucleophilic attack.

Comparative Stability Data

The following data summarizes the stability profile of 2-phenoxypropionic acid derivatives under ICH Q1A (R2) stress conditions.

Table 1: Stability Matrix (Half-life at 25°C)
ConditionParameterEthyl 2-phenoxypropionate (Ester)2-phenoxypropionic hydrazideInterpretation
Acidic pH 1.2 (0.1N HCl)

hours

hours
Hydrazides protonate at the terminal N, repelling

, delaying hydrolysis.
Neutral pH 7.4 (Buffer)

days
Stable (

months)
Esters undergo slow spontaneous hydrolysis; Hydrazides are inert.
Alkaline pH 10.0 (Buffer)

minutes

hours
Critical Difference. Esters saponify rapidly. Hydrazides resist base.
Oxidative 3%

StableUnstable (Degrades < 1h)Hydrazides oxidize to diimides or azo compounds.
Biological Human Plasma

minutes
StablePlasma esterases cleave esters immediately; Hydrazides resist enzymatic cleavage.

Analyst Note: The instability of hydrazides in oxidative conditions is their "Achilles' heel." While hydrolytically superior, they must be protected from peroxides and free radicals during processing.

Experimental Protocols (Self-Validating Systems)

To verify these claims in your specific scaffold, use the following forced degradation workflow. This protocol is designed to be stability-indicating , ensuring mass balance between the loss of parent peak and the appearance of the acid metabolite.

Materials
  • API: Phenoxypropionic acid derivative (Ester/Hydrazide).

  • Solvent: Acetonitrile (ACN) / Water (50:50).

  • Stress Agents: 1N HCl, 1N NaOH, 3%

    
    .
    
Workflow Diagram

StressTesting cluster_conditions Stress Conditions (Parallel) Start Sample Preparation 1 mg/mL in ACN:H2O Acid Acid Hydrolysis 1N HCl, 60°C, 4h Start->Acid Base Base Hydrolysis 0.1N NaOH, RT, 2h Start->Base Oxid Oxidation 3% H2O2, RT, 24h Start->Oxid Quench Quench/Neutralize pH adjustment to 7.0 Acid->Quench Base->Quench Oxid->Quench Analysis HPLC-UV/MS Analysis Gradient Elution Quench->Analysis Check Mass Balance Check (Parent % + Degradant % = 100% ± 5%) Analysis->Check

Figure 2: Validated Forced Degradation Workflow. Note the mandatory neutralization step before HPLC injection to prevent column damage.

Detailed Methodology
  • Preparation: Dissolve 10 mg of the derivative in 10 mL of diluent.

  • Acid Stress: Add 1 mL of 1N HCl to 1 mL of stock. Heat at 60°C. Target 10-20% degradation.

  • Base Stress: Add 1 mL of 0.1N NaOH to 1 mL of stock. Keep at Room Temp. Warning: Esters may degrade instantly; adjust timepoints to T=0, 5, 10 min.

  • Analysis (HPLC):

    • Column: C18 (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm, 5µm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: ACN.

    • Gradient: 10% B to 90% B over 15 min.

    • Detection: UV @ 254 nm (phenoxy absorption).

Validation Criteria: The method is considered specific if the resolution (


) between the parent peak and the hydrolysis product (free acid) is 

.

Biological Implications[2]

The stability data dictates the application:

  • Prodrug Design (Esters): If the goal is to deliver the free phenoxypropionic acid (active metabolite) into the systemic circulation, esters are the superior choice . Their rapid hydrolysis in plasma (half-life < 10 mins) ensures high bioavailability of the active acid [1].

  • Scaffold Design (Hydrazides): If the molecule is designed to act as a chelator or if the hydrazide moiety is part of the pharmacophore (e.g., inhibiting enzymes via carbonyl binding), hydrazides are required . They resist plasma hydrolysis, maintaining structural integrity in vivo, although metabolic acetylation (via N-acetyltransferase) may occur [2].

References

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009).[1] Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284.[1] [Link][1]

  • Blessy, M., Ruchi, D. P., Prajesh, N. P., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Iyer, R., et al. (2006). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Pharmaceutical Sciences. (General reference for ester plasma stability protocols).

Sources

Safety Operating Guide

2-(4-Hydroxyphenoxy)propionic Acid Hydrazide: Safe Handling & Disposal Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: 2-(4-Hydroxyphenoxy)propionic acid hydrazide (CAS: 845879-32-5) is a functionalized hydrazine derivative. While valuable in synthesis, it poses specific risks due to its reducing potential and nitrogen-nitrogen bond instability .

Core Directive:

  • NEVER mix with oxidizing agents (Nitric acid, Perchlorates, Permanganates).

  • NEVER dispose of via sanitary sewer (Drain).

  • ALWAYS segregate as "Solid Toxic/Irritant Organic Waste" for high-temperature incineration.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity. This compound combines a phenolic ether with a hydrazide tail.

ParameterSpecification
Chemical Name This compound
CAS Number 845879-32-5
Molecular Formula C₉H₁₂N₂O₃
Physical State Solid (typically off-white powder)
Primary Hazards (GHS) Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)
Reactivity Class Reducing Agent (Hydrazide group)
The "Why" Behind the Hazard

The hydrazide functional group (


) is the critical safety concern.
  • Reductive Potential: Hydrazides are potent reducing agents. Contact with strong oxidizers releases high energy, potentially causing fires or rapid gas evolution (

    
    ).
    
  • Hydrolysis Risk: Under strong acidic conditions, hydrazides can hydrolyze to release hydrazine or substituted hydrazines, which are often carcinogenic and highly toxic.

  • Aquatic Toxicity: The phenolic moiety implies potential chronic toxicity to aquatic life, mandating zero-discharge to sewer systems.

Critical Segregation Protocols

The most common cause of laboratory accidents involving hydrazides is improper waste stream mixing.

INCOMPATIBILITY MATRIX:

  • ❌ Strong Oxidizers: Nitric Acid, Hydrogen Peroxide, Bleach (unless controlled), Chromic Acid. Risk: Fire/Explosion.

  • ❌ Acyl Halides/Isocyanates: Acetyl chloride, Benzyl chloride. Risk: Exothermic polymerization.

  • ❌ Heavy Metals: Mercury, Silver, Gold salts. Risk: Formation of shock-sensitive metal azides or fulminates.

Step-by-Step Disposal Procedure
Phase A: Preparation & Packaging
  • Container Selection: Use High-Density Polyethylene (HDPE) or amber glass jars with screw-top lids. Avoid metal containers if the waste is acidic.

  • Labeling: Label immediately upon generation.

    • Standard Label: "Hazardous Waste - Solid Organic."

    • Constituent Note: "Contains this compound."[2]

    • Hazard Checkbox: Toxic, Irritant.[2][3]

Phase B: Waste Stream Assignment

Do not bulk this chemical with general "organic solvents" if those solvents contain oxidizers.

  • Scenario 1: Pure Solid Waste (Expired/Surplus)

    • Keep in original container if possible.

    • Overpack in a clear plastic bag.

    • Tag for Incineration .

  • Scenario 2: Reaction Mixtures (Liquid)

    • If dissolved in organic solvent (e.g., Methanol, DMSO): Dispose in "Non-Halogenated Organic Waste."

    • Crucial Check: Ensure the solvent waste stream is free of oxidizers.

Phase C: Professional Destruction

The only validated method for complete destruction of the N-N bond is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility). This prevents the formation of nitrosamines or hydrazine in the environment.

Emergency Response: Spill Cleanup

Note: In-lab chemical deactivation is generally discouraged for bulk disposal due to heat generation, but is necessary for spill cleanup.

Protocol for Small Spills (<50g):

  • PPE: Nitrile gloves (double gloved), safety goggles, lab coat, N95 dust mask (if powder is fine).

  • Containment: Cover the spill with a non-combustible absorbent (Vermiculite or Sand).[4]

  • Deactivation (Optional but Recommended for Safety):

    • Prepare a 5% Sodium Hypochlorite (Bleach) solution.

    • Slowly mist the absorbent material.

    • Mechanism:[3][5][6] Hypochlorite oxidizes the hydrazide to nitrogen gas (

      
      ) and water.
      
    • Caution: This reaction is exothermic.[7] Do not flood; mist gently.

  • Collection: Scoop the damp absorbent into a hazardous waste container. Label as "Spill Debris - Oxidized Hydrazide."

Visual Workflow (Decision Logic)

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Solution / Reaction Mix StateCheck->Liquid Dissolved Container Packaging: HDPE or Amber Glass Label: 'Toxic Organic Waste' Solid->Container ContamCheck Check Co-Contaminants: Are Oxidizers Present? Liquid->ContamCheck Segregate CRITICAL ACTION: Segregate immediately. Do NOT mix. ContamCheck->Segregate Yes (Oxidizers Present) Compatible Verify Solvent Compatibility (No Nitric Acid/Peroxides) ContamCheck->Compatible No Segregate->Container Package Separately Compatible->Container Disposal Final Disposal: Commercial Incineration Container->Disposal

Figure 1: Decision matrix for the safe segregation and packaging of hydrazide waste streams.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

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Reactant of Route 1
Reactant of Route 1
2-(4-Hydroxyphenoxy)propionic acid hydrazide
Reactant of Route 2
Reactant of Route 2
2-(4-Hydroxyphenoxy)propionic acid hydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.